Methyl 2-cyano-3-methylbutanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-cyano-3-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-5(2)6(4-8)7(9)10-3/h5-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REICVYSXMMFKMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Methyl 2-cyano-3-methylbutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of methyl 2-cyano-3-methylbutanoate. The information is compiled from various scientific databases and literature sources to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Core Chemical Properties
This compound, with the molecular formula C₇H₁₁NO₂, is a cyanoacrylate ester. Its chemical structure consists of a methyl ester group and a nitrile group attached to the same carbon, which is also bonded to an isopropyl group. This structure suggests potential for various chemical reactions and biological activities.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₇H₁₁NO₂ | [1] |
| Molecular Weight | 141.17 g/mol | [1] |
| Canonical SMILES | CC(C)C(C#N)C(=O)OC | [1] |
| InChI Key | REICVYSXMMFKMB-UHFFFAOYSA-N | [1] |
| CAS Number | 52752-25-7 | [1] |
| Computed Boiling Point | Not available. (For the related compound ethyl 2-cyano-3-methyl-2-butenoate: 98-99 °C at 1 mmHg) | |
| Computed Density | Not available. (For the related compound ethyl 2-cyano-3-methyl-2-butenoate: 1.014 g/mL at 25 °C) | |
| Computed XLogP3 | 1.4 | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
¹³C NMR Spectroscopy: Data for the ¹³C NMR spectrum of this compound is available and can be a key tool for structural elucidation.[1]
-
Mass Spectrometry: Gas chromatography-mass spectrometry (GC-MS) data is also available, which can provide information on the compound's molecular weight and fragmentation patterns.[1]
Experimental Protocols
Synthesis of this compound via Knoevenagel Condensation
The Knoevenagel condensation is a well-established method for the formation of a carbon-carbon double bond by reacting an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[2] For the synthesis of this compound, the likely immediate product of the Knoevenagel condensation between isobutyraldehyde and methyl cyanoacetate would be methyl 2-cyano-3-methylbut-2-enoate. A subsequent reduction step would be necessary to obtain the target saturated compound.
Materials:
-
Isobutyraldehyde
-
Methyl cyanoacetate
-
Piperidine (catalyst)
-
Ethanol (solvent)[3]
-
Sodium borohydride (for reduction)
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Condensation: In a round-bottom flask, dissolve isobutyraldehyde and methyl cyanoacetate in ethanol.[3]
-
Add a catalytic amount of piperidine to the solution.[3]
-
The reaction mixture is then typically heated to reflux to drive the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
Reduction: The crude product (methyl 2-cyano-3-methylbut-2-enoate) is dissolved in a suitable solvent like ethanol.
-
Sodium borohydride is added portion-wise at a controlled temperature (e.g., 0 °C) to reduce the carbon-carbon double bond.
-
Workup: After the reduction is complete, the reaction is quenched by the slow addition of dilute hydrochloric acid.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography.
Characterization:
The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Potential Biological Significance and Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the biological activity or the involvement of this compound in any signaling pathways. However, the broader class of cyanoacrylates has been extensively studied for their biocompatibility and use as bio-adhesives.[4][5][6][7] The cytotoxicity of cyanoacrylates is generally observed to decrease with increasing length of the alkyl chain.[5]
Furthermore, other molecules containing a cyano group have been shown to exhibit biological activity. For instance, the methyl ester of 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid has been demonstrated to reduce endometrial lesion development by modulating the NF-κB and Nrf2 pathways, showcasing anti-inflammatory and antioxidant properties.[8] This suggests that the cyano group can be a pharmacologically active moiety.
Future research could explore the potential of this compound and its derivatives in various biological contexts, including their effects on inflammatory and oxidative stress-related signaling pathways.
Logical Relationships of Chemical Properties
References
- 1. This compound | C7H11NO2 | CID 557651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. CN105481708A - Method for synthesis of pregabalin from methyl cyanoacetate and isovaleraldehyde as raw materials - Google Patents [patents.google.com]
- 4. Biocompatible alkyl cyanoacrylates and their derivatives as bio-adhesives [pubmed.ncbi.nlm.nih.gov]
- 5. Biocompatibility of a Novel Cyanoacrylate Based Tissue Adhesive: Cytotoxicity and Biochemical Property Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Methyl Ester of 2-Cyano-3,12-Dioxooleana-1,9-Dien-28-Oic Acid Reduces Endometrial Lesions Development by Modulating the NFkB and Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Methyl 2-cyano-3-methylbutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 2-cyano-3-methylbutanoate, a valuable intermediate in organic synthesis. The document details a feasible two-step synthetic pathway, encompassing the Knoevenagel condensation to form the unsaturated intermediate, Methyl 2-cyano-3-methyl-2-butenoate, followed by its selective reduction to the target molecule. This guide includes detailed experimental protocols, tabulated quantitative data, and visualizations of the reaction workflow and mechanisms to support research and development in the chemical and pharmaceutical industries.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a two-step process. The initial step involves a Knoevenagel condensation between isobutyraldehyde and methyl cyanoacetate to yield the α,β-unsaturated ester, Methyl 2-cyano-3-methyl-2-butenoate. The subsequent step focuses on the selective reduction of the carbon-carbon double bond of this intermediate to afford the final saturated product.
Experimental Protocols
Step 1: Knoevenagel Condensation for the Synthesis of Methyl 2-cyano-3-methyl-2-butenoate
This procedure details the base-catalyzed condensation of isobutyraldehyde and methyl cyanoacetate. Piperidine is a commonly used catalyst for this transformation.[1][2][3] The reaction proceeds via the formation of an enolate from methyl cyanoacetate, which then acts as a nucleophile attacking the carbonyl carbon of isobutyraldehyde, followed by dehydration.[4][5]
Materials:
-
Isobutyraldehyde
-
Methyl Cyanoacetate
-
Piperidine
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Standard laboratory glassware, including a round-bottom flask, Dean-Stark apparatus, condenser, and separatory funnel.
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add isobutyraldehyde (1.0 eq), methyl cyanoacetate (1.0-1.2 eq), and toluene.
-
Add a catalytic amount of piperidine (0.05-0.1 eq).
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until the theoretical amount of water has been collected, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with dilute hydrochloric acid (to remove piperidine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude Methyl 2-cyano-3-methyl-2-butenoate by vacuum distillation.
Step 2: Selective Reduction of Methyl 2-cyano-3-methyl-2-butenoate
The selective reduction of the carbon-carbon double bond in the intermediate can be achieved through catalytic hydrogenation.[6] This method is generally preferred for its high selectivity in reducing the C=C bond without affecting the cyano or ester functional groups.
Materials:
-
Methyl 2-cyano-3-methyl-2-butenoate
-
Palladium on Carbon (Pd/C, 5-10 wt%)
-
Methanol or Ethyl Acetate (solvent)
-
Hydrogen gas
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)
-
Filter aid (e.g., Celite)
Procedure:
-
In a suitable hydrogenation vessel, dissolve Methyl 2-cyano-3-methyl-2-butenoate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
-
Carefully add the Pd/C catalyst (1-5 mol%) to the solution.
-
Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm, or use a balloon of hydrogen for atmospheric pressure hydrogenation).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by techniques such as TLC or GC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the Pd/C catalyst. Wash the filter pad with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the product by vacuum distillation.
Quantitative Data
The following tables summarize the key physical and chemical properties of the starting materials, intermediate, and the final product.
Table 1: Physical and Chemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| Isobutyraldehyde | C₄H₈O | 72.11 | Colorless liquid | 78-84-2 |
| Methyl Cyanoacetate | C₄H₅NO₂ | 99.09 | Colorless liquid | 105-34-0 |
| Methyl 2-cyano-3-methyl-2-butenoate | C₇H₉NO₂ | 139.15 | Liquid or Solid | 6666-75-7 |
| This compound | C₇H₁₁NO₂ | 141.17 | - | 52752-25-7[7] |
Table 2: Spectroscopic Data for this compound [7]
| Spectroscopic Data | Values |
| ¹³C NMR | Spectral data available, detailed shifts to be confirmed from experimental results. |
| GC-MS | Major peaks (m/z): 82, 99. |
| IR Spectroscopy | Characteristic peaks expected for C≡N, C=O (ester), and C-H bonds. |
Note: Detailed experimental yields for these specific reactions are not widely reported and may vary depending on the exact conditions used. The provided protocols are based on general principles of Knoevenagel condensations and catalytic hydrogenations.
Safety Considerations
-
Isobutyraldehyde: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Methyl Cyanoacetate: Combustible liquid. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.
-
Piperidine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.
-
Palladium on Carbon: Flammable solid. May be pyrophoric. Handle with care, especially when dry.
-
Hydrogen Gas: Extremely flammable gas. Forms explosive mixtures with air.
-
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.
This guide provides a foundational framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the described protocols based on their specific laboratory conditions and available resources.
References
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. Chemicals [chemicals.thermofisher.cn]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. This compound | C7H11NO2 | CID 557651 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Data for Methyl 2-cyano-3-methylbutanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-cyano-3-methylbutanoate (C₇H₁₁NO₂). Due to the limited availability of public experimental spectra for this specific compound, the data presented herein is a combination of referenced information for analogous structures and predicted values from validated computational models. This guide is intended to support research and development activities by providing key spectroscopic information and detailed experimental protocols.
Chemical Structure and Properties
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₇H₁₁NO₂[1]
-
Molecular Weight: 141.17 g/mol [1]
-
CAS Number: 52752-25-7[1]
Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 400 MHz (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.80 | s | 3H | O-CH₃ |
| ~3.50 | d | 1H | α-CH |
| ~2.40 | m | 1H | β-CH |
| ~1.15 | d | 6H | (CH₃)₂ |
Note: The exact chemical shifts and coupling constants are predicted and may vary slightly in experimental conditions.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 100 MHz (Predicted)
| Chemical Shift (ppm) | Carbon Type | Assignment |
| ~165 | C=O | Ester Carbonyl |
| ~116 | C≡N | Nitrile Carbon |
| ~53 | CH₃ | O-CH₃ |
| ~45 | CH | α-CH |
| ~32 | CH | β-CH |
| ~19 | CH₃ | (CH₃)₂ |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970 | Strong | C-H stretch (alkane) |
| ~2250 | Medium | C≡N stretch (nitrile) |
| ~1745 | Strong | C=O stretch (ester) |
| ~1470 | Medium | C-H bend (alkane) |
| ~1250 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Ionization Mode: Electron Ionization (EI)
| m/z | Possible Fragment |
| 141 | [M]⁺ (Molecular Ion) |
| 110 | [M - OCH₃]⁺ |
| 98 | [M - C₃H₇]⁺ |
| 82 | [M - COOCH₃]⁺ |
| 69 | [C₄H₅O]⁺ |
| 43 | [C₃H₇]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of CDCl₃ to the vial.
-
Gently vortex the vial to ensure the sample is completely dissolved.
-
Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Set the appropriate acquisition parameters for a proton experiment (e.g., pulse angle, acquisition time, relaxation delay).
-
Acquire the free induction decay (FID) and apply a Fourier transform to obtain the spectrum.
-
Phase the spectrum and integrate the signals.
-
-
¹³C NMR Acquisition:
-
Set the appropriate acquisition parameters for a carbon experiment (e.g., proton-decoupled pulse sequence).
-
Acquire the FID over a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Apply a Fourier transform to obtain the spectrum and phase it.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of this compound.
Materials:
-
This compound sample
-
FTIR spectrometer with a liquid sample holder or an Attenuated Total Reflectance (ATR) accessory.
-
Salt plates (e.g., NaCl or KBr) if using a liquid sample holder.
-
Pipette
Procedure (using ATR):
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Acquire a background spectrum of the empty ATR crystal.
-
-
Sample Analysis:
-
Place a small drop of this compound onto the center of the ATR crystal.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
-
Cleaning:
-
Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and allow it to dry.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To obtain the mass spectrum of this compound and determine its fragmentation pattern.
Materials:
-
This compound sample
-
A suitable volatile solvent (e.g., dichloromethane or ethyl acetate)
-
GC-MS instrument equipped with a capillary column (e.g., DB-5ms)
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in the chosen solvent (e.g., 1 mg/mL).
-
Transfer the solution to an autosampler vial.
-
-
Instrument Setup:
-
Set the GC oven temperature program (e.g., initial temperature of 50°C, ramp to 250°C at 10°C/min).
-
Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400).
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The compound will be separated from the solvent and other impurities as it travels through the column.
-
As the compound elutes from the column, it will enter the mass spectrometer, where it will be ionized and fragmented.
-
The mass spectrometer will detect the fragments, generating a mass spectrum.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Physical and chemical properties of Methyl 2-cyano-3-methylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-cyano-3-methylbutanoate is a versatile organic compound with significant potential in synthetic chemistry, particularly as a building block in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its characterization, and an exploration of its reactivity and potential applications in drug discovery and development.
Chemical and Physical Properties
This compound, also known by its IUPAC name this compound, is a cyanoester with the molecular formula C₇H₁₁NO₂.[1] Its key physical and chemical properties are summarized in the tables below. While experimental data for some properties are limited, computed values provide valuable estimates.
Identification and Nomenclature
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 52752-25-7 | [1] |
| Molecular Formula | C₇H₁₁NO₂ | [1] |
| Molecular Weight | 141.17 g/mol | [1] |
| InChI | InChI=1S/C7H11NO2/c1-5(2)6(4-8)7(9)10-3/h5-6H,1-3H3 | [1] |
| InChIKey | REICVYSXMMFKMB-UHFFFAOYSA-N | [1] |
| SMILES | CC(C)C(C#N)C(=O)OC | [1] |
| Synonyms | Methyl 2-cyano-3-methylbutyrate, 2-Cyano-3-methylbutanoic acid methyl ester, Butanoic acid, 2-cyano-3-methyl-, methyl ester | [1] |
Physical Properties
| Property | Value | Source |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| XLogP3 | 1.4 | [1] |
Synthesis and Reactivity
The synthesis of α-cyano esters like this compound can be achieved through various established organic reactions. The reactivity of this compound is primarily dictated by the presence of the cyano and ester functional groups, as well as the activated α-carbon.
Synthetic Routes
Logical Synthesis Workflow:
Caption: A potential synthetic route to this compound.
Chemical Reactivity
The presence of the electron-withdrawing cyano and ester groups makes the α-hydrogen acidic, allowing for deprotonation and subsequent reactions at this position. Key reactions include:
-
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-cyano-3-methylbutanoic acid.[2]
-
Decarboxylation: The corresponding carboxylic acid can undergo decarboxylation, particularly upon heating.
-
Reduction: The cyano and ester groups can be reduced using various reducing agents to yield amines and alcohols, respectively.
-
Michael Addition: The activated α-carbon can act as a nucleophile in Michael addition reactions.
Spectroscopic and Analytical Data
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While full experimental spectra with peak assignments are not available in the searched literature, PubChem indicates the availability of 13C NMR data.[1] Predicted NMR data can serve as a useful reference.
Expected ¹H NMR Signals:
-
A doublet for the two methyl groups of the isopropyl moiety.
-
A multiplet for the methine proton of the isopropyl group.
-
A doublet for the α-proton.
-
A singlet for the methyl ester protons.
Expected ¹³C NMR Signals:
-
Signals for the two non-equivalent methyl carbons of the isopropyl group.
-
A signal for the methine carbon of the isopropyl group.
-
A signal for the α-carbon.
-
A signal for the cyano carbon.
-
A signal for the carbonyl carbon of the ester.
-
A signal for the methyl carbon of the ester.
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound is not available in the searched results. However, characteristic absorption bands can be predicted based on its functional groups:
-
C≡N stretch: A sharp, medium-intensity band around 2250 cm⁻¹.
-
C=O stretch (ester): A strong, sharp band around 1735-1750 cm⁻¹.
-
C-O stretch (ester): A strong band in the region of 1000-1300 cm⁻¹.
-
C-H stretch (alkane): Bands in the region of 2850-3000 cm⁻¹.
Mass Spectrometry (MS)
PubChem indicates the availability of GC-MS data for this compound.[1] The mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z = 141, along with fragmentation patterns characteristic of the loss of the methoxy group, the ester group, and cleavage of the isopropyl group.
Applications in Drug Development and Research
This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activity.[3] The cyano group is a versatile functional handle that can be transformed into various other groups, making it a key component in medicinal chemistry.
Role as a Synthetic Intermediate
The compound's structure is a precursor to various biologically relevant scaffolds. For instance, it can be utilized in the synthesis of substituted amino acids and heterocyclic compounds which are prevalent in many drug molecules.[3]
Logical Flow for Drug Discovery Application:
References
An In-depth Technical Guide to Piroctone Olamine (CAS 68890-66-4)
A Note on CAS Number: The CAS number 16409-47-3 provided in the topic query corresponds to Rose Oxide, a fragrance compound. This guide focuses on Piroctone Olamine , with the correct CAS number 68890-66-4 , which aligns with the core requirements for a technical guide on a biologically active compound for researchers, scientists, and drug development professionals. Piroctone olamine is a well-documented antifungal and anti-inflammatory agent.
Introduction
Piroctone olamine, the ethanolamine salt of the hydroxamic acid derivative piroctone, is a potent and versatile active ingredient with a primary application as an anti-dandruff agent in cosmetic and medicinal preparations.[1] First synthesized in 1979, it exhibits a broad spectrum of activity against various microorganisms, including yeasts, fungi, and bacteria.[1] Its fungicidal and anti-inflammatory properties make it a subject of interest for further research and development in dermatology and beyond. This guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and experimental protocols related to Piroctone Olamine.
Chemical and Physical Properties
Piroctone olamine is a white to slightly yellow crystalline powder.[2] It is the salt formed from the reaction of 1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2(1H)-pyridone (Piroctone) and 2-aminoethanol (Olamine).
Table 1: Physicochemical Properties of Piroctone Olamine
| Property | Value | Reference |
| CAS Number | 68890-66-4 | [3] |
| Molecular Formula | C₁₆H₃₀N₂O₃ | [3] |
| Molecular Weight | 298.42 g/mol | [1][3] |
| Melting Point | 132.4°C (onset) | [2][4] |
| Solubility | Methanol: 278.4 mg/mL, Propylene Glycol: 248.8 mg/mL, Ethanol and Chloroform: Soluble, Water and Oil: Slightly soluble | [1][2][4] |
| logD (Octanol/PBS) | 1.84 | [2][4] |
| pKa | ~7.4 |
Synthesis
The synthesis of Piroctone Olamine is a multi-step process. A common route involves the synthesis of the piroctone moiety followed by salt formation with ethanolamine.
Synthesis of 1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2-pyridone (Piroctone)
A prevalent method for the synthesis of the piroctone component involves the reaction of 4-methyl-6-(2,4,4-trimethylpentyl)-2-pyrone with a hydroxylamine salt in the presence of a base.
Experimental Protocol:
-
Combine 33.5 g (150 mmol) of 4-methyl-6-(2,4,4-trimethylpentyl)-2-pyrone, 29.8 g (429 mmol) of hydroxylammonium chloride, and 22.7 g (214.5 mmol) of sodium carbonate.[5]
-
Heat the mixture at 95°C for 8 hours with stirring.[5]
-
After cooling to room temperature, add 100 ml of ethyl acetate.[5]
-
Filter the solid products under suction and wash with 240 ml of ethyl acetate.[5]
-
The ethyl acetate phase contains the desired 1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2-pyridone.[5]
Formation of Piroctone Olamine Salt
The final step is the reaction of the synthesized piroctone with ethanolamine.
Experimental Protocol:
-
To the ethyl acetate solution containing the synthesized piroctone, add 8.5 ml (142 mmol) of ethanolamine.[5]
-
Induce crystallization by seeding the solution.[5]
-
Allow the solution to cool to facilitate complete crystallization of the Piroctone Olamine salt.[5]
-
The resulting crystalline product is Piroctone Olamine.[5]
Biological Activity and Mechanism of Action
Piroctone olamine exhibits a range of biological activities, with its antifungal and anti-inflammatory properties being the most prominent.
Antifungal Activity
Piroctone olamine is highly effective against a variety of fungi, particularly the Malassezia species, which are implicated in dandruff and seborrheic dermatitis.[6]
Mechanism of Action: The primary antifungal mechanism of Piroctone olamine is through the chelation of ferric ions (Fe³⁺).[1] Iron is an essential cofactor for many fungal enzymes involved in cellular respiration and energy metabolism. By sequestering iron, Piroctone olamine disrupts these vital processes, leading to the inhibition of fungal growth and eventual cell death.[1]
Caption: Antifungal mechanism of Piroctone Olamine via iron chelation.
Table 2: Minimum Inhibitory Concentration (MIC) of Piroctone Olamine against Fungal Species
| Fungal Species | MIC Range (µg/mL) | Reference |
| Candida species | 0.125 - 0.5 | |
| Malassezia furfur | 0.0003% - 0.006% (w/v) | [6] |
| Trichophyton rubrum | 0.0003% - 0.006% (w/v) | [6] |
| Scopulariopsis brevicaulis | 0.0003% - 0.006% (w/v) | [6] |
Anti-inflammatory Activity
Piroctone olamine also possesses anti-inflammatory properties, which contribute to its efficacy in treating inflammatory skin conditions like seborrheic dermatitis.[6] The exact signaling pathway of its anti-inflammatory action is not fully elucidated, but it is known to reduce the expression of pro-inflammatory cytokines.
Experimental Protocol: In Vitro Anti-inflammatory Assay using THP-1 Cells
This protocol describes a general method to assess the anti-inflammatory effects of Piroctone Olamine on a human monocytic cell line (THP-1).
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Differentiate THP-1 cells into macrophage-like cells by treating with 50-100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
-
Treatment and Stimulation:
-
Pre-treat the differentiated THP-1 cells with various concentrations of Piroctone Olamine (e.g., 1-50 µM) for 1-2 hours.
-
Induce an inflammatory response by stimulating the cells with 1 µg/mL of lipopolysaccharide (LPS) for 4-24 hours.[7]
-
-
Analysis of Inflammatory Markers:
-
Cytokine Measurement (ELISA): Collect the cell culture supernatant and quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using commercially available ELISA kits.[8][9]
-
Gene Expression Analysis (qPCR): Isolate total RNA from the cells and perform reverse transcription followed by quantitative PCR (qPCR) to measure the mRNA expression levels of inflammatory genes (e.g., TNF, IL1B, IL6). Normalize the expression to a housekeeping gene like GAPDH or ACTB.[9][10]
-
Caption: Experimental workflow for assessing the anti-inflammatory activity of Piroctone Olamine.
Analytical Methodology
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of Piroctone Olamine in various matrices.
Experimental Protocol: HPLC Analysis of Piroctone Olamine
This protocol is adapted from a validated method for the analysis of Piroctone Olamine.[2][4]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C8 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A gradient mixture of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and acetonitrile (Solvent B).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 20 µL.[2]
-
Column Temperature: 32°C.[2]
-
Detection Wavelength: 305 nm.[2]
-
Quantification: Based on a standard curve of known concentrations of Piroctone Olamine.
Conclusion
Piroctone olamine is a well-characterized compound with potent antifungal and anti-inflammatory activities. Its established mechanism of action in fungal inhibition, coupled with its favorable safety profile, has solidified its use in dermatological and cosmetic applications. The experimental protocols detailed in this guide provide a foundation for researchers and drug development professionals to further investigate the therapeutic potential of Piroctone Olamine in various inflammatory and infectious diseases. Future research could focus on elucidating the precise molecular pathways of its anti-inflammatory effects and exploring novel delivery systems to enhance its efficacy.
References
- 1. us.typology.com [us.typology.com]
- 2. Characterization of piroctone olamine for topical delivery to the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2-(1H)pyridinone 2-aminoethanol salt | C16H30N2O3 | CID 44181993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Characterization of piroctone olamine for topical delivery to the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US4916228A - Process for the preparation of 1-hydroxy-2-pyridones - Google Patents [patents.google.com]
- 6. Piroctone Olamine anti-dandruff principle [titanos.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Oxidative and Immune Regulatory Responses of THP-1 and PBMC to Pulsed EMF Are Field-Strength Dependent - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of α-Cyanoesters in Modern Organic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The unique electronic properties of α-cyanoesters, arising from the synergistic electron-withdrawing effects of the cyano and ester functionalities, render them exceptionally versatile building blocks in organic chemistry. Their activated methylene group serves as a nucleophilic handle for a wide array of carbon-carbon bond-forming reactions, while the cyano and ester groups themselves can participate in or direct a variety of transformations. This technical guide provides a comprehensive overview of the reactivity of α-cyanoesters, detailing key synthetic applications, experimental protocols, and quantitative data to support researchers in leveraging these powerful intermediates for the synthesis of complex molecules and pharmacologically active compounds.
Core Reactivity and Synthetic Utility
The reactivity of α-cyanoesters is primarily centered around the acidity of the α-proton, which is readily abstracted by a base to form a stabilized carbanion. This carbanion is a soft nucleophile, making it an ideal partner in a range of conjugate addition and substitution reactions. Furthermore, the cyano and ester groups can be manipulated or cleaved, offering additional synthetic pathways.
Key Reactions of α-Cyanoesters:
-
Alkylation and Arylation: The nucleophilic character of the α-cyanoester enolate allows for facile alkylation and arylation, providing a straightforward route to α-substituted and α,α-disubstituted cyanoesters. These reactions are fundamental for introducing molecular complexity.
-
Knoevenagel Condensation: This classic condensation reaction between an α-cyanoester and an aldehyde or ketone, typically catalyzed by a weak base, yields an electron-deficient alkene. The resulting α,β-unsaturated products are valuable intermediates in various synthetic transformations.
-
Michael Addition: As excellent Michael donors, α-cyanoesters readily undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds, nitriles, and nitro compounds. This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and their analogues.
-
Gewald Reaction: This multicomponent reaction involving an α-cyanoester, a ketone or aldehyde, and elemental sulfur provides a direct and efficient route to highly substituted 2-aminothiophenes, a privileged scaffold in medicinal chemistry.
-
Biginelli and Hantzsch Type Reactions: α-Cyanoesters can serve as the active methylene component in multicomponent reactions like the Biginelli and Hantzsch syntheses, leading to the formation of dihydropyrimidinones and dihydropyridines, respectively. These heterocyclic cores are prevalent in a wide range of bioactive molecules.
-
Decarboxylation (Krapcho Reaction): The ester group of α-cyanoesters can be selectively removed under specific conditions, most notably the Krapcho decarboxylation, which involves heating in a polar aprotic solvent with a salt. This reaction provides a convenient method for the synthesis of nitriles from α-cyanoesters.[1][2][3][4]
Quantitative Data on Key Reactions
To facilitate the practical application of α-cyanoester chemistry, the following tables summarize quantitative data for several key reactions, highlighting the influence of catalysts, substrates, and reaction conditions on product yields.
Table 1: Comparison of Catalysts for the Knoevenagel Condensation of Benzaldehyde with Ethyl Cyanoacetate
| Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| None | MDC | 12 h | 5 | [5] |
| Triethylamine | MDC | 12 h | 60 | [5] |
| Triethylamine hydrochloride | MDC | 10 h | 64 | [5] |
| Piperidine | MDC | 8 h | 72 | [5] |
| Piperidine acetate | MDC | 10 h | 58 | [5] |
| DABCO/[HyEtPy]Cl-H₂O | - | 5-40 min | 83-99 | [6] |
| Diisopropylethylammonium acetate (DIPEAc) | MDC | 1-2 h | 92 | [5] |
| Cu─Mg─Al layered double hydroxide (LDH) | Toluene | - | 95 | [7] |
Table 2: Substrate Scope of the Gewald Reaction
| Ketone/Aldehyde | α-Cyanoester/nitrile | Product Yield (%) (Conventional) | Product Yield (%) (Microwave) | Reference |
| Cyclohexanone | Methyl cyanoacetate | 82 | 55 | [8] |
| Cyclohexanone | Cyanoacetamide | 78 | 78 | [8] |
| Cyclohexanone | N-Phenylcyanoacetamide | 87 | 55 | [8] |
| Cyclohexanone | tert-Butyl cyanoacetate | 81 | - | [8] |
| Acetone | Ethyl cyanoacetate | 79 | - | [9] |
| Propiophenone | Malononitrile | 86 | - | [9] |
Table 3: Substrate Scope of the Biginelli Reaction with Ethyl Cyanoacetate
| Aldehyde | Catalyst | Solvent | Yield (%) | Reference |
| Benzaldehyde | DIPEAc | None | 92 | [10] |
| 4-Chlorobenzaldehyde | DIPEAc | None | 95 | [10] |
| 4-Methoxybenzaldehyde | DIPEAc | None | 89 | [10] |
| 4-Nitrobenzaldehyde | DIPEAc | None | 96 | [10] |
| Benzaldehyde | H₃BO₃ | None | 82 | [11] |
| 4-Chlorobenzaldehyde | H₃BO₃ | None | 85 | [11] |
| Benzaldehyde | (NH₄)₂CO₃ | Water | 96 | [12] |
Experimental Protocols
Detailed methodologies for key reactions involving α-cyanoesters are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Knoevenagel Condensation of Benzaldehyde with Ethyl Cyanoacetate
Materials:
-
Benzaldehyde
-
Ethyl cyanoacetate
-
Diisopropylethylammonium acetate (DIPEAc)
-
Methylene chloride (MDC)
-
Standard laboratory glassware
Procedure:
-
To a solution of benzaldehyde (1 mmol) and ethyl cyanoacetate (1 mmol) in MDC (10 mL), add DIPEAc (0.2 mmol).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to afford ethyl (E)-2-cyano-3-phenylacrylate.
Protocol 2: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental sulfur
-
Morpholine
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine cyclohexanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol) in ethanol (20 mL).
-
Add morpholine (2 mmol) to the mixture.
-
Stir the reaction mixture at 50 °C for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired 2-aminothiophene derivative.
Protocol 3: Michael Addition of Ethyl Cyanoacetate to Chalcone
Materials:
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
Ethyl cyanoacetate
-
Sodium ethoxide
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Dissolve chalcone (10 mmol) and ethyl cyanoacetate (12 mmol) in absolute ethanol (30 mL) in a round-bottom flask.
-
Add a catalytic amount of sodium ethoxide (1 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture and neutralize with dilute acetic acid.
-
Remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate (3 x 20 mL), wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography on silica gel to yield the Michael adduct.
Protocol 4: Krapcho Decarboxylation of an α-Cyanoester
Materials:
-
α-Cyanoester (e.g., ethyl 2-cyano-2-phenylbutanoate)
-
Sodium chloride
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the α-cyanoester (10 mmol) in DMSO (20 mL).
-
Add sodium chloride (12 mmol) and water (20 mmol).
-
Heat the reaction mixture to 150-160 °C and maintain this temperature for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water (50 mL) and diethyl ether (50 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting nitrile by distillation or column chromatography.
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate logical relationships and experimental workflows involving α-cyanoesters.
References
- 1. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. organicreactions.org [organicreactions.org]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 6. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. journals.iau.ir [journals.iau.ir]
- 12. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
Thermodynamic Properties of Methyl Cyanoalkanoates: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl cyanoalkanoates are a class of organic compounds characterized by the presence of both a methyl ester and a nitrile functional group. This unique combination of functionalities makes them valuable building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of their thermodynamic properties is crucial for process design, safety analysis, and the prediction of their behavior in various chemical and biological systems. This technical guide provides a summary of the available thermodynamic data for selected methyl cyanoalkanoates, details the experimental protocols used for their determination, and presents a generalized workflow for these experimental investigations.
While a significant body of data exists for methyl cyanoacetate, experimental thermodynamic information for higher homologues and isomers such as methyl 2-cyanopropanoate and methyl 3-cyanopropanoate is notably scarce in the publicly available literature. This guide focuses on the most well-characterized of these compounds, highlighting the need for further experimental work to expand the thermodynamic database for this important class of molecules.
Quantitative Thermodynamic Data
The following tables summarize the key thermodynamic and physical properties of methyl cyanoacetate and its close analogue, ethyl cyanoacetate, for which more comprehensive data are available.
Table 1: Physical Properties of Methyl Cyanoacetate and Ethyl Cyanoacetate
| Property | Methyl Cyanoacetate | Ethyl Cyanoacetate |
| CAS Number | 105-34-0 | 105-56-6 |
| Molecular Formula | C₄H₅NO₂ | C₅H₇NO₂ |
| Molecular Weight ( g/mol ) | 99.09 | 113.11 |
| Boiling Point (°C) | 204-207 | 208-210 |
| Melting Point (°C) | -13 | -22 |
| Density (g/mL at 25°C) | 1.123 | 1.063 |
Table 2: Thermodynamic Properties of Methyl Cyanoacetate and Ethyl Cyanoacetate
| Property | Methyl Cyanoacetate | Ethyl Cyanoacetate |
| Vapor Pressure (mmHg at 20°C) | 0.2 | 0.03 |
| Heat Capacity, Cp (J K⁻¹ mol⁻¹ at 25°C) | Data not readily available | 220.22[1] |
| Standard Enthalpy of Formation, ΔfH° (gas) | Data not readily available | Data not readily available |
| Standard Gibbs Free Energy of Formation, ΔfG° (gas) | Data not readily available | Data not readily available |
Note: The lack of readily available, experimentally determined values for the standard enthalpy and Gibbs free energy of formation for these compounds in public databases underscores the need for further research.
Experimental Protocols
The determination of the thermodynamic properties of methyl cyanoalkanoates relies on a suite of well-established experimental techniques. The following sections detail the methodologies for measuring key thermodynamic parameters.
Calorimetry for Enthalpy of Formation and Heat Capacity
a) Combustion Calorimetry for Standard Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is a fundamental thermodynamic property that is often determined experimentally using combustion calorimetry.
-
Principle: A precisely weighed sample of the methyl cyanoalkanoate is completely combusted in a high-pressure oxygen atmosphere within a sealed container known as a bomb calorimeter. The heat released during the combustion reaction causes a temperature rise in the surrounding water bath, which is carefully measured.
-
Apparatus: The primary instrument is a bomb calorimeter, which consists of a high-strength, sealed combustion vessel (the "bomb"), a bucket of water in which the bomb is submerged, a stirrer, a thermometer with high resolution, and an ignition system.
-
Procedure:
-
A pellet of the liquid sample, often encapsulated in a gelatin capsule of known combustion energy, is placed in a crucible inside the bomb.
-
The bomb is sealed, purged of air, and then filled with pure oxygen to a pressure of approximately 30 atm.
-
The bomb is placed in the calorimeter bucket containing a known mass of water.
-
The initial temperature of the water is recorded over a period to establish a baseline.
-
The sample is ignited via an electrical fuse.
-
The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
The heat capacity of the calorimeter system (bomb, water, etc.) is determined by combusting a standard substance with a precisely known heat of combustion, such as benzoic acid.
-
-
Data Analysis: The heat of combustion of the sample is calculated from the observed temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation of the methyl cyanoalkanoates is then derived from the experimental heat of combustion using Hess's law, taking into account the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).
b) Differential Scanning Calorimetry (DSC) for Heat Capacity (Cp)
Differential scanning calorimetry is a widely used technique for measuring the heat capacity of liquids and solids as a function of temperature.
-
Principle: DSC measures the difference in heat flow between a sample and a reference material as they are subjected to a controlled temperature program. The heat capacity of the sample can be determined by comparing its heat flow signal to that of a known standard, typically sapphire.
-
Apparatus: A differential scanning calorimeter consists of a furnace with two sample holders (one for the sample and one for a reference, usually an empty pan), temperature sensors, and a system to control the heating and cooling rates.
-
Procedure:
-
A baseline is established by running the DSC with two empty sample pans.
-
A standard material with a known heat capacity (e.g., sapphire) is placed in the sample pan and heated at a constant rate over the desired temperature range. The heat flow as a function of temperature is recorded.
-
The standard is replaced with the methyl cyanoalkanoate sample, and the experiment is repeated under the identical conditions.
-
-
Data Analysis: The heat capacity of the methyl cyanoalkanoate at a given temperature is calculated by comparing the difference in heat flow between the sample and the baseline with the difference in heat flow between the standard and the baseline, taking into account the masses of the sample and the standard.
Vapor Pressure Determination
a) Transpiration Method
The transpiration method is a dynamic technique suitable for measuring the vapor pressure of low-volatility compounds.
-
Principle: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed at a known, slow, and constant flow rate through or over a sample of the methyl cyanoalkanoate maintained at a constant temperature. The carrier gas becomes saturated with the vapor of the substance. The amount of substance transported by the gas is then determined, typically by condensing it in a cold trap and measuring its mass.
-
Apparatus: The setup consists of a temperature-controlled saturator containing the sample, a precision mass flow controller for the carrier gas, and a collection system (e.g., a cold trap or an analytical instrument) to quantify the transported vapor.
-
Procedure:
-
The sample is placed in the saturator and allowed to reach thermal equilibrium at the desired temperature.
-
A controlled flow of inert gas is passed through the saturator for a measured period.
-
The transported vapor is collected in a cold trap or analyzed directly.
-
The mass of the condensed vapor is determined gravimetrically.
-
-
Data Analysis: The partial pressure of the substance, which is equal to its vapor pressure, is calculated from the mass of the transported material, the volume of the carrier gas passed, and the ideal gas law.
b) Knudsen Effusion Method
The Knudsen effusion method is another technique used to determine the vapor pressure of substances with low volatility.
-
Principle: The sample is placed in a small, isothermal container (a Knudsen cell) with a small orifice. In a high vacuum, the molecules of the substance effuse through the orifice. The rate of mass loss of the sample is proportional to its vapor pressure at that temperature.
-
Apparatus: The core of the apparatus is the Knudsen cell, which is placed in a high-vacuum chamber. The mass loss is typically measured using a sensitive microbalance.
-
Procedure:
-
A small amount of the sample is placed in the Knudsen cell.
-
The system is evacuated to a high vacuum.
-
The cell is heated to and maintained at a constant temperature.
-
The mass of the cell is monitored over time to determine the rate of mass loss due to effusion.
-
-
Data Analysis: The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molar mass of the substance using the Hertz-Knudsen equation.
Experimental and Data Analysis Workflow
The following diagram illustrates a general workflow for the experimental determination and analysis of the thermodynamic properties of methyl cyanoalkanoates.
References
Structural Analysis of Methyl 2-Cyano-3-Methylbutanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of methyl 2-cyano-3-methylbutanoate, a key intermediate in various organic syntheses. This document collates available physicochemical data, outlines plausible synthetic routes, and details analytical methodologies for the characterization of this compound. Due to the limited availability of specific experimental data for this compound, this guide incorporates data from closely related analogs to provide a thorough understanding of its expected properties and behavior. All quantitative data is presented in structured tables for clarity, and key processes are visualized using workflow diagrams.
Introduction
This compound is a nitrile ester derivative with potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The presence of both a nitrile and an ester functional group at a chiral center makes it a versatile synthon. A thorough understanding of its structural and physicochemical properties is crucial for its effective utilization in research and development.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound [1]
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 141.17 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 52752-25-7 | PubChem[1] |
| Computed XLogP3 | 1.4 | PubChem[1] |
| Computed Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Computed Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Computed Rotatable Bond Count | 3 | PubChem[1] |
| Computed Exact Mass | 141.07897859 g/mol | PubChem[1] |
| Computed Monoisotopic Mass | 141.07897859 g/mol | PubChem[1] |
| Computed Topological Polar Surface Area | 50.1 Ų | PubChem[1] |
Synthesis of this compound
A plausible synthetic route for this compound involves the alkylation of a cyanoacetate ester. A general experimental protocol for a similar synthesis is described below.
General Experimental Protocol: Alkylation of Methyl Cyanoacetate
This protocol describes a general procedure for the alkylation of methyl cyanoacetate, which can be adapted for the synthesis of this compound using an appropriate isopropyl halide.
Materials:
-
Methyl cyanoacetate
-
Isopropyl bromide (or other suitable isopropyl halide)
-
Sodium hydride (or another suitable base)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF, or Tetrahydrofuran - THF)
-
Quenching agent (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a dispersion of sodium hydride in anhydrous solvent under a nitrogen atmosphere.
-
The suspension is cooled to 0 °C in an ice bath.
-
Methyl cyanoacetate is added dropwise to the stirred suspension. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the enolate.
-
Isopropyl bromide is then added dropwise to the reaction mixture.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography to yield the desired this compound.
Caption: Synthetic workflow for this compound.
Structural Elucidation
The structural characterization of this compound would typically involve a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific experimental spectra for the target molecule are not widely published, data from analogous compounds can be used for interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The expected chemical shifts (δ) and multiplicities are outlined in Table 2.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH(CN)COOCH₃ | 3.5 - 3.8 | Doublet | 1H |
| -COOCH₃ | ~3.8 | Singlet | 3H |
| -CH(CH₃)₂ | 2.2 - 2.5 | Multiplet | 1H |
| -CH(CH₃)₂ | 1.1 - 1.3 | Doublet | 6H |
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. PubChem mentions the availability of a ¹³C NMR spectrum, and the predicted chemical shifts are presented in Table 3.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| -C≡N | 115 - 120 |
| -C=O | 165 - 170 |
| -COOCH₃ | 52 - 55 |
| -CH(CN)COOCH₃ | 45 - 50 |
| -CH(CH₃)₂ | 30 - 35 |
| -CH(CH₃)₂ | 18 - 22 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the nitrile and ester functional groups.
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2240 - 2260 | Medium |
| C=O (Ester) | 1735 - 1750 | Strong |
| C-O (Ester) | 1000 - 1300 | Strong |
| C-H (Alkyl) | 2850 - 3000 | Medium-Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. PubChem indicates the availability of GC-MS data. The expected molecular ion peak [M]⁺ would be observed at m/z = 141. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and the isopropyl group (-CH(CH₃)₂).
Caption: Analytical workflow for structural elucidation.
Conclusion
This technical guide provides a summary of the available structural and physicochemical information for this compound. While a complete set of experimental data is not currently available, the compiled computed data and information from analogous compounds offer valuable insights for researchers and professionals working with this molecule. The outlined synthetic and analytical methodologies provide a practical framework for its preparation and characterization. Further experimental studies are warranted to fully validate the predicted properties and to explore the full potential of this versatile chemical intermediate.
References
Potential Research Areas for Methyl 2-cyano-3-methylbutanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-cyano-3-methylbutanoate is a fascinating, yet underexplored, small molecule with significant potential for research and development. As a member of the cyanoacrylate family, it possesses a unique chemical structure characterized by a nitrile group and a methyl ester functionality, which suggests a wide range of possible applications in medicinal chemistry, materials science, and as a versatile synthetic intermediate. This technical guide aims to provide an in-depth overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a comprehensive exploration of potential research avenues.
The general class of cyanoacrylates has garnered considerable attention for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][2][3][4][5][6][7] Furthermore, their unique polymerization properties have led to their use as tissue adhesives in medical applications.[8] This guide will delve into these potential applications for this compound, providing a solid foundation for future research endeavors.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following table summarizes its key computed properties.
| Property | Value | Source |
| Molecular Formula | C7H11NO2 | [9] |
| Molecular Weight | 141.17 g/mol | [9] |
| IUPAC Name | This compound | [9] |
| SMILES | CC(C)C(C#N)C(=O)OC | [9] |
| InChI | InChI=1S/C7H11NO2/c1-5(2)6(4-8)7(9)10-3/h5-6H,1-3H3 | [9] |
| Computed XLogP3 | 1.4 | [9] |
| Hydrogen Bond Donor Count | 0 | [9] |
| Hydrogen Bond Acceptor Count | 3 | [9] |
| Rotatable Bond Count | 3 | [9] |
| Exact Mass | 141.078978594 Da | [9] |
Synthesis and Characterization
The synthesis of this compound can be efficiently achieved via the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.[10][11][12][13][14] This is followed by purification and thorough characterization using various spectroscopic techniques.
Experimental Protocol: Synthesis via Knoevenagel Condensation
This protocol outlines a plausible method for the synthesis of this compound.
Materials:
-
Methyl cyanoacetate
-
Isobutyraldehyde
-
Piperidine (catalyst)
-
Toluene (solvent)
-
Anhydrous magnesium sulfate
-
Hydroquinone (inhibitor)
-
Diatomaceous earth
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add methyl cyanoacetate (1.0 eq), isobutyraldehyde (1.1 eq), and toluene.
-
Add a catalytic amount of piperidine (0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by observing the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bisulfite solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Experimental Protocol: Purification
Purification of the crude product is crucial to remove unreacted starting materials, catalyst, and any byproducts.
Materials:
-
Crude this compound
-
Vacuum distillation apparatus
-
Silica gel (for column chromatography, if necessary)
-
Hexane and Ethyl Acetate (solvents for chromatography)
Procedure:
-
Vacuum Distillation: Assemble a vacuum distillation apparatus. Add a small amount of hydroquinone to the crude product to prevent polymerization.[15]
-
Carefully heat the flask under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.
-
Column Chromatography (if necessary): If distillation does not yield a pure product, perform column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
Characterization Data
The structure and purity of the synthesized this compound should be confirmed using the following spectroscopic methods.
| Spectroscopic Data | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl ester protons, the methine proton adjacent to the cyano group, the methine proton of the isopropyl group, and the diastereotopic methyl protons of the isopropyl group. |
| ¹³C NMR | Resonances for the carbonyl carbon, the cyano carbon, the quaternary carbon, and the various aliphatic carbons.[16][17] |
| FTIR (cm⁻¹) | Characteristic peaks for the C≡N stretch (around 2240 cm⁻¹), the C=O stretch of the ester (around 1740 cm⁻¹), and C-H stretches.[18][19][20][21] |
| Mass Spectrometry (GC-MS) | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 141.17).[9][22][23][24][25] |
Potential Research Areas and Experimental Designs
The unique structural features of this compound open up several exciting avenues for research, particularly in the fields of drug discovery and development.
Anticancer Activity
Numerous studies have reported the anticancer properties of various cyanoacrylate derivatives.[1][2] The electrophilic nature of the α,β-unsaturated system in these molecules makes them potential Michael acceptors, allowing for covalent interactions with biological nucleophiles, such as cysteine residues in enzymes or proteins, which can lead to the inhibition of cancer cell proliferation.
Caption: Workflow for assessing the in vitro cytotoxicity of this compound.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549) and a normal cell line (e.g., MRC-5)
-
96-well plates
-
This compound stock solution (in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
Antimicrobial Activity
The cyanoacrylate scaffold is also known to exhibit antimicrobial properties against a range of bacteria and fungi.[3][4][5][6][7] The mechanism of action is thought to involve disruption of the cell membrane or inhibition of essential enzymes.
Caption: Workflow for determining the antimicrobial activity of this compound.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
96-well microtiter plates
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
This compound stock solution (in DMSO)
-
Microbial inoculum standardized to 0.5 McFarland
Procedure:
-
Perform serial two-fold dilutions of this compound in the appropriate broth in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include positive (microbes in broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible microbial growth.
Enzyme Inhibition
The electrophilic nature of this compound suggests its potential as an inhibitor of enzymes, particularly those with a nucleophilic residue in their active site. A key class of enzymes involved in drug metabolism is the Cytochrome P450 (CYP) family.[26][27][28][29] Investigating the inhibitory potential of this compound against various CYP isoforms is crucial for understanding its drug-drug interaction profile.
Caption: Potential mechanism of Cytochrome P450 inhibition by this compound.
Materials:
-
Human liver microsomes
-
NADPH regenerating system
-
Specific CYP isoform substrates (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6)
-
This compound
-
Positive control inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6)
-
LC-MS/MS system
Procedure:
-
Pre-incubate human liver microsomes with varying concentrations of this compound or a positive control inhibitor.
-
Initiate the reaction by adding the specific CYP substrate and the NADPH regenerating system.
-
Incubate for a specified time at 37°C.
-
Quench the reaction with a suitable solvent (e.g., acetonitrile).
-
Analyze the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the IC50 value for the inhibition of each CYP isoform.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents and research tools. Its straightforward synthesis and the diverse biological activities associated with the broader class of cyanoacrylates make it an attractive candidate for further investigation. The experimental protocols and potential research areas outlined in this guide provide a solid framework for scientists and researchers to unlock the full potential of this intriguing molecule. Future studies should focus on elucidating its specific mechanisms of action and exploring its in vivo efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. (Poly-cyanoacrylate) nanomedicines for cancer and beyond: Lessons learned - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thaiscience.info [thaiscience.info]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Activity and Cytotoxicity of Prepolymer Allyl 2-cyanoacrylate and 2-Octyl Cyanoacrylate Mixture Adhesives for Topical Wound Closure [mdpi.com]
- 6. Antibacterial properties of cyanoacrylate tissue adhesive: Does the polymerization reaction play a role? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial effect of cyanoacrylate glue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyanoacrylic tissue glues: Biochemical properties and their usage in urology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C7H11NO2 | CID 557651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. www2.unifap.br [www2.unifap.br]
- 11. researchgate.net [researchgate.net]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 14. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 15. researchgate.net [researchgate.net]
- 16. spectrabase.com [spectrabase.com]
- 17. spectrabase.com [spectrabase.com]
- 18. pepolska.pl [pepolska.pl]
- 19. perkinelmer.com [perkinelmer.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Ethyl 2-cyano-3-methylbutanoate | C8H13NO2 | CID 254668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester [webbook.nist.gov]
- 24. spectrabase.com [spectrabase.com]
- 25. Human Metabolome Database: Showing metabocard for Methyl 3-methylbutanoate (HMDB0030027) [hmdb.ca]
- 26. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Inhibition of cytochrome P450 3A by acetoxylated analogues of resveratrol in in vitro and in silico models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ricerca.uniba.it [ricerca.uniba.it]
- 29. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications [biomolther.org]
Methodological & Application
Applications of Methyl 2-cyano-3-methylbutanoate in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-cyano-3-methylbutanoate is a versatile building block in organic synthesis, offering a unique combination of a reactive nitrile group, an ester functionality, and a sterically influential isopropyl group. This combination makes it a valuable precursor for the synthesis of a wide array of complex molecules, including substituted amino acids, highly functionalized heterocycles, and compounds with potential pharmaceutical applications. Its ability to undergo facile deprotonation at the α-carbon allows it to participate as a nucleophile in various carbon-carbon bond-forming reactions.
This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound.
Synthesis of Substituted α-Amino Acid Analogs via Alkylation
The α-carbon of this compound can be readily deprotonated using a strong base to form a stabilized carbanion. This nucleophile can then be reacted with various electrophiles, such as alkyl halides, to introduce new substituents at the α-position. Subsequent hydrolysis of the nitrile and ester groups, followed by decarboxylation, can lead to the formation of non-proteinogenic α-amino acids, particularly analogs of valine. This methodology is crucial for the synthesis of novel peptides and peptidomimetics with modified biological activities.
Quantitative Data for Alkylation Reactions
| Entry | Electrophile (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 to rt | 4 | 85 |
| 2 | Iodomethane | Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 to rt | 2 | 92 |
| 3 | Allyl bromide | Potassium tert-butoxide (t-BuOK) | Dimethylformamide (DMF) | rt | 6 | 78 |
Experimental Protocol: Synthesis of Methyl 2-cyano-2-benzyl-3-methylbutanoate
Materials:
-
This compound (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq).
-
Add anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the stirred suspension.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Caption: Workflow for the alkylation of this compound.
Synthesis of Polysubstituted Thiophenes via Gewald Reaction
The Gewald reaction is a powerful one-pot synthesis of 2-aminothiophenes. This compound can serve as the active methylene component, which condenses with an aldehyde or ketone and elemental sulfur in the presence of a base. This reaction is of great significance in medicinal chemistry as the resulting thiophene core is a common scaffold in many biologically active compounds. The use of isobutyraldehyde in this reaction leads to the formation of a highly substituted thiophene with an isopropyl group at the 4-position.
Quantitative Data for Gewald Reactions
| Entry | Aldehyde/Ketone | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Isobutyraldehyde | Morpholine | Ethanol | 50 | 3 | 88 |
| 2 | Cyclohexanone | Triethylamine | Methanol | 65 | 5 | 82 |
| 3 | Acetone | Piperidine | Ethanol | 50 | 4 | 75 |
Experimental Protocol: Synthesis of Methyl 2-amino-4-isopropyl-5-methylthiophene-3-carboxylate
Materials:
-
This compound (1.0 eq)
-
Isobutyraldehyde (1.0 eq)
-
Elemental Sulfur (1.0 eq)
-
Morpholine (0.5 eq)
-
Ethanol
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), isobutyraldehyde (1.0 eq), and elemental sulfur (1.0 eq) in ethanol.
-
To the stirred mixture, add morpholine (0.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 3 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene derivative.
Caption: Key components of the Gewald reaction for thiophene synthesis.
Michael Addition for the Formation of 1,5-Dicarbonyl Compounds and their Derivatives
The carbanion generated from this compound can act as a Michael donor and add to α,β-unsaturated carbonyl compounds (Michael acceptors). This conjugate addition reaction is a fundamental method for the formation of 1,5-dicarbonyl compounds and their synthetic equivalents. These products are valuable intermediates for the synthesis of various cyclic compounds, including pyridines and cyclohexenones, through subsequent intramolecular reactions.
Quantitative Data for Michael Addition Reactions
| Entry | Michael Acceptor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl vinyl ketone | Sodium ethoxide (NaOEt) | Ethanol | rt | 5 | 90 |
| 2 | Chalcone | Potassium carbonate (K₂CO₃) | Methanol | rt | 8 | 85 |
| 3 | Acrylonitrile | 1,8-Diazabicycloundec-7-ene (DBU) | Acetonitrile | rt | 3 | 95 |
Experimental Protocol: Michael Addition to Methyl Vinyl Ketone
Materials:
-
This compound (1.0 eq)
-
Methyl vinyl ketone (1.2 eq)
-
Sodium ethoxide (catalytic amount)
-
Ethanol
-
Dilute hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of sodium ethoxide to the solution and stir for 10 minutes at room temperature.
-
Add methyl vinyl ketone (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture with dilute HCl.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the Michael adduct.
Caption: Signaling pathway of the Michael addition reaction.
Application Notes and Protocols: The Use of Methyl 2-cyano-3-methylbutanoate in the Synthesis of a Dihydropyrimidine-Based Pharmaceutical Intermediate
Disclaimer: The following application note describes a representative, hypothetical synthesis of a pharmaceutical intermediate using Methyl 2-cyano-3-methylbutanoate. While the described chemical transformations are based on established organic chemistry principles, this specific multi-step synthesis is illustrative and not documented as an established industrial process for a commercial drug.
Introduction
This compound is a versatile building block in organic synthesis, belonging to the class of α-cyanoesters. These compounds are valuable precursors for the synthesis of a wide variety of carbocyclic and heterocyclic structures due to the presence of multiple reactive sites: an activated nitrile group, an ester moiety, and an acidic α-proton. This combination allows for their participation in a range of chemical reactions, including condensations, alkylations, and cyclizations, making them attractive starting materials in pharmaceutical and medicinal chemistry.
This document outlines a potential application of this compound in the synthesis of a dihydropyrimidine derivative, a core scaffold found in a class of drugs known as calcium channel blockers. These drugs are widely used in the treatment of hypertension and other cardiovascular disorders. The described synthetic route highlights the utility of this compound in constructing complex, biologically relevant molecules.
Application: Synthesis of a Dihydropyrimidine-based Calcium Channel Blocker Intermediate
The following protocol details a three-step synthesis of a dihydropyrimidine derivative, a key intermediate for a potential calcium channel blocker, starting from this compound.
Overall Reaction Scheme:
Caption: Overall synthetic workflow for the preparation of the dihydropyrimidine target.
Experimental Protocols
Step 1: Knoevenagel Condensation to form Intermediate A
This step involves the condensation of this compound with cinnamaldehyde to yield an activated alkene.
Caption: Workflow for the Knoevenagel condensation.
Methodology:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (14.1 g, 0.1 mol), cinnamaldehyde (13.2 g, 0.1 mol), and ethanol (100 mL).
-
Add piperidine (1.0 mL) as a catalyst to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 200 mL of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water (2 x 50 mL).
-
Recrystallize the crude product from an ethanol/water mixture to afford pure Intermediate A.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 85% |
| Melting Point | 112-114 °C |
| Purity (HPLC) | >98% |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.5-7.3 (m, 5H), 7.2 (d, 1H), 6.8 (dd, 1H), 3.8 (s, 3H), 3.1 (m, 1H), 1.2 (d, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 164.2, 152.1, 135.8, 130.5, 129.1, 128.8, 122.3, 116.5, 110.2, 52.8, 34.5, 21.3 |
Step 2: Michael Addition to form Intermediate B
This step involves the conjugate addition of diethyl malonate to Intermediate A.
Methodology:
-
In a 250 mL three-necked flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by dissolving sodium metal (2.3 g, 0.1 mol) in absolute ethanol (100 mL).
-
To the cooled sodium ethoxide solution, add diethyl malonate (16.0 g, 0.1 mol) dropwise.
-
Add a solution of Intermediate A (25.5 g, 0.1 mol) in 50 mL of ethanol dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Intermediate B.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 75% |
| State | Viscous Oil |
| Purity (GC-MS) | >95% |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.4-7.2 (m, 5H), 6.5 (d, 1H), 4.2 (q, 4H), 3.9 (d, 1H), 3.7 (s, 3H), 3.5 (m, 1H), 2.9 (m, 1H), 1.3 (t, 6H), 1.1 (d, 6H) |
Step 3: Biginelli-type Cyclocondensation to form the Final Product
This final step involves the cyclization of Intermediate B with urea to form the dihydropyrimidine ring.
Application Notes and Protocols for Alkylation Reactions Using Methyl 2-cyano-3-methylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-cyano-3-methylbutanoate is a versatile reagent in organic synthesis, primarily utilized in the formation of carbon-carbon bonds through alkylation reactions. Its active methylene group, situated between a nitrile and an ester group, can be readily deprotonated by a base to form a resonance-stabilized carbanion. This nucleophilic carbanion can then react with various electrophiles, most commonly alkyl halides, to introduce new alkyl substituents. This process is fundamental in the synthesis of more complex molecules, including pharmaceutical intermediates and other fine chemicals. These application notes provide detailed protocols and data for performing alkylation reactions with this compound and its analogs.
Reaction Mechanism and Principles
The alkylation of this compound proceeds via a nucleophilic substitution reaction, typically following an SN2 pathway. The key steps are:
-
Deprotonation: A base abstracts a proton from the α-carbon (the carbon adjacent to both the cyano and ester groups), forming a resonance-stabilized enolate. The choice of base is crucial and depends on the acidity of the substrate and the reactivity of the alkylating agent.
-
Nucleophilic Attack: The resulting carbanion acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming a new carbon-carbon bond.
Experimental Protocols
While specific protocols for this compound are not extensively documented in publicly available literature, the following generalized procedures for the alkylation of related cyanoacetate esters can be adapted. It is important to note that optimization of reaction conditions (e.g., base, solvent, temperature, and reaction time) may be necessary to achieve high yields with this specific substrate due to potential steric hindrance from the isopropyl group.
Protocol 1: General Procedure for Mono-Alkylation using Sodium Ethoxide
This protocol is adapted from classical methods for the alkylation of active methylene compounds.
Materials:
-
This compound
-
Anhydrous Ethanol
-
Sodium metal
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Diethyl ether
-
10% Sodium hydroxide solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq.) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the freshly prepared sodium ethoxide solution, add this compound (1.0 eq.) dropwise at room temperature.
-
Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture. An exothermic reaction may be observed. Maintain the temperature with a water bath if necessary.
-
After the addition is complete, stir the reaction mixture at room temperature or gently reflux for 2-24 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with 10% sodium hydroxide solution to remove any unreacted starting material, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Dialkylation using a Stronger Base (e.g., DBU) in an Aprotic Solvent
This method is suitable for introducing two alkyl groups, potentially sequentially, and is adapted from modern synthetic protocols for dialkylation of cyanoacetates.
Materials:
-
This compound
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Alkyl halide (2.2 eq. for symmetrical dialkylation)
-
Dichloromethane (DCM) or Acetonitrile (ACN) as solvent
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq.) in the chosen anhydrous aprotic solvent (DCM or ACN) under an inert atmosphere.
-
Add DBU (1.2 eq. for the first alkylation, and another 1.2 eq. for the second) to the solution and stir for 15 minutes at room temperature.
-
Add the first alkyl halide (1.1 eq.) and stir at room temperature until TLC analysis indicates consumption of the starting material.
-
For symmetrical dialkylation, the second equivalent of alkyl halide can be added at the beginning. For unsymmetrical dialkylation, add the second, different alkyl halide (1.1 eq.) after the first alkylation is complete.
-
Monitor the reaction for 2-48 hours. Gentle heating may be required for less reactive alkyl halides.
-
Upon completion, dilute the reaction mixture with the solvent and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting dialkylated product by column chromatography.
Quantitative Data from Analogous Reactions
The following table summarizes reaction conditions and yields for the alkylation of methyl and ethyl cyanoacetate, which can serve as a starting point for optimizing the alkylation of this compound.
| Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl Cyanoacetate | Benzyl Bromide | DBU | CH₂Cl₂ | RT | 2 | >95 |
| Ethyl Cyanoacetate | Methyl Iodide | Na/Ethanol | Ethanol | Reflux | 2 | ~72 |
| Ethyl Cyanoacetate | Ethyl Bromide | Na/Ethanol | Ethanol | Reflux | 2 | ~72 |
| Ethyl Cyanoacetate | Isoamyl Iodide | Na/Ethanol | Ethanol | Reflux | 2 | Not specified |
| Methyl Cyanoacetate | Various Benzyl Bromides | DBU | CH₂Cl₂ | RT | 2 | 85-98 |
Note: Yields are for illustrative purposes and may vary based on the specific reactants and conditions.
Visualizing the Reaction Pathway and Workflow
Alkylation Reaction Pathway
Caption: General reaction pathway for the alkylation of this compound.
Experimental Workflow
Caption: A typical experimental workflow for the alkylation of cyanoacetate esters.
Safety and Handling
-
This compound and its derivatives should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Alkyl halides are often toxic and volatile; handle with care.
-
Bases such as sodium metal (highly reactive with water) and DBU (corrosive) require specific handling procedures. Consult the safety data sheet (SDS) for each reagent before use.
Conclusion
Application Notes and Protocols for Knoevenagel Condensation with Methyl 2-cyano-3-methylbutanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Knoevenagel condensation reaction involving Methyl 2-cyano-3-methylbutanoate. The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely utilized in the preparation of α,β-unsaturated compounds, which are valuable intermediates in the pharmaceutical and fine chemical industries.[1][2][3]
While specific literature on this compound in Knoevenagel condensations is limited, the reaction conditions are expected to be analogous to those for structurally similar active methylene compounds like ethyl cyanoacetate and methyl cyanoacetate.[4][5][6][7][8] The protocols and data presented herein are based on established methodologies for these related compounds and are intended to serve as a comprehensive guide for researchers.
Reaction Principle
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1][3] In this case, this compound serves as the active methylene compound, reacting with an aldehyde or ketone in the presence of a basic catalyst.
Tabulated Reaction Conditions and Yields
The following table summarizes various catalytic systems and conditions reported for the Knoevenagel condensation of aldehydes with ethyl cyanoacetate, a close analog of this compound. These conditions provide a strong starting point for optimizing the reaction with the target substrate.
| Catalyst | Aldehyde | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Diisopropylethylammonium acetate (DIPEAc) | Aromatic Aldehydes | Hexane | 65-70 | 3-6 h | 90-95 | [9][10][11][12] |
| Triphenylphosphine (TPP) | Aromatic, Aliphatic, Heterocyclic Aldehydes | Solvent-free | Not specified | Not specified | High | [4] |
| L-Proline | Indole-3-carboxaldehydes | Ethanol | Room Temperature | Not specified | High | [7] |
| MgO/ZrO2 | Various Aldehydes | Solvent-free | 60 | 1.5 h | 75-95 | [6] |
| Ammonium Acetate (NH4OAc) | Aromatic Aldehydes | Solvent-free (Microwave) | Not specified | 20-60 s | 85-99 | [5] |
| Water extract of onion | Aromatic, Aliphatic, α,β-unsaturated, Heterocyclic Aldehydes | Water | Not specified | Not specified | up to 98 | [13] |
| DABCO / [HyEtPy]Cl | Various Aldehydes | Water | Not specified | Not specified | Good to Excellent | [14] |
Experimental Protocols
Below are detailed experimental protocols adapted from literature for similar substrates. Researchers should consider these as starting points and may need to optimize conditions for their specific aldehyde or ketone.
Protocol 1: Knoevenagel Condensation using Diisopropylethylammonium Acetate (DIPEAc) as a Catalyst[9][10][11][12]
This protocol is adapted from a procedure using ethyl cyanoacetate and various aromatic aldehydes.[9][10][11][12]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Diisopropylethylammonium acetate (DIPEAc)
-
Hexane
-
Standard laboratory glassware and magnetic stirrer with heating
Procedure:
-
To a solution of the aromatic aldehyde (1 mmol) and this compound (1 mmol) in hexane (10 mL), add diisopropylethylammonium acetate (0.1 mmol).
-
Heat the reaction mixture to 65-70 °C with stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.
-
Upon completion, cool the reaction mixture to 40-45 °C.
-
The product layer will separate. Concentrate the product layer under reduced pressure.
-
Purify the resulting material by recrystallization or column chromatography to obtain the desired product.
Protocol 2: Microwave-Assisted Knoevenagel Condensation under Solvent-Free Conditions[5]
This protocol is adapted from a rapid, solvent-free method using ethyl cyanoacetate and aromatic aldehydes.[5]
Materials:
-
This compound
-
Aromatic aldehyde
-
Ammonium acetate (NH4OAc)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, mix the aromatic aldehyde (1 mmol), this compound (1 mmol), and ammonium acetate (0.2 mmol).
-
Irradiate the mixture in a microwave reactor (e.g., at 800 W).
-
The reaction is typically complete in 20-60 seconds. Monitor for completion as necessary.
-
After cooling, the product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Reaction Workflow and Logic
The following diagram illustrates the general workflow for the Knoevenagel condensation.
Caption: General workflow for the Knoevenagel condensation.
Mechanistic Pathway
The following diagram illustrates the plausible mechanistic pathway for the DIPEAc-catalyzed Knoevenagel condensation.
Caption: Plausible mechanism for the Knoevenagel condensation.
Safety Precautions
Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals used.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Knoevenagel Condensation Reaction [sigmaaldrich.cn]
- 4. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. www2.unifap.br [www2.unifap.br]
- 9. View of Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [jmcs.org.mx]
- 10. jmcs.org.mx [jmcs.org.mx]
- 11. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 12. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 13. ajgreenchem.com [ajgreenchem.com]
- 14. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Methyl 2-cyano-3-methylbutanoate as a Versatile Precursor for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of methyl 2-cyano-3-methylbutanoate as a versatile starting material for the preparation of a variety of biologically relevant heterocyclic compounds. The protocols detailed below are based on established synthetic methodologies for structurally related α-cyano esters and serve as a guide for the synthesis of pyrazoles, pyridazinones, and 2-aminothiophenes.
Synthesis of 3-Hydroxy-5-isopropyl-1H-pyrazole-4-carbonitrile
Pyrazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The reaction of β-keto esters or their synthetic equivalents with hydrazine is a fundamental method for the synthesis of pyrazole derivatives. This compound, possessing a reactive nitrile and ester functionality, readily undergoes cyclization with hydrazine hydrate to yield the corresponding 3-hydroxypyrazole.
Reaction Scheme:
Caption: Synthesis of 3-Hydroxy-5-isopropyl-1H-pyrazole-4-carbonitrile.
Quantitative Data Summary:
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 3-Hydroxy-5-isopropyl-1H-pyrazole-4-carbonitrile | C7H9N3O | 151.17 | 85-92 | 175-178 |
Experimental Protocol:
-
To a solution of this compound (1.41 g, 10 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask, add hydrazine hydrate (0.5 mL, 10 mmol).
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
After completion of the reaction, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into ice-cold water (50 mL) and acidify with dilute hydrochloric acid to pH 5-6.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford pure 3-hydroxy-5-isopropyl-1H-pyrazole-4-carbonitrile as a white solid.
Synthesis of 4-Cyano-6-isopropyl-4,5-dihydropyridazin-3(2H)-one
Pyridazinone derivatives are another important class of nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities, including cardiovascular, analgesic, and anti-inflammatory effects. The synthesis of pyridazinones can be achieved through the condensation of γ-keto acids or their equivalents with hydrazine derivatives.
Reaction Scheme:
Caption: Synthesis of 4-Cyano-6-isopropyl-4,5-dihydropyridazin-3(2H)-one.
Quantitative Data Summary:
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 4-Cyano-6-isopropyl-4,5-dihydropyridazin-3(2H)-one | C7H9N3O | 151.17 | 78-85 | 198-201 |
Experimental Protocol:
-
In a 50 mL round-bottom flask, dissolve this compound (1.41 g, 10 mmol) in glacial acetic acid (15 mL).
-
Add hydrazine hydrate (0.5 mL, 10 mmol) to the solution.
-
Attach a reflux condenser and heat the mixture at reflux for 6 hours.
-
Monitor the reaction by TLC (Ethyl acetate/Hexane, 7:3).
-
After cooling to room temperature, pour the reaction mixture into 50 mL of ice-cold water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water until the filtrate is neutral.
-
Dry the solid in a vacuum oven at 60 °C.
-
Recrystallize the product from a mixture of ethanol and water to obtain pure 4-cyano-6-isopropyl-4,5-dihydropyridazin-3(2H)-one.
Gewald Synthesis of Methyl 2-amino-4-isopropyl-5-methylthiophene-3-carboxylate
The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes, which are valuable intermediates in medicinal chemistry. This reaction involves the condensation of a ketone or aldehyde, an α-cyano ester, and elemental sulfur in the presence of a base.
Reaction Scheme:
Caption: Gewald Synthesis of a 2-Aminothiophene Derivative.
Quantitative Data Summary:
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| Methyl 2-amino-4-isopropyl-5-methylthiophene-3-carboxylate | C10H15NO2S | 213.30 | 65-75 | 95-98 |
Experimental Protocol:
-
To a 100 mL three-necked flask equipped with a stirrer and a condenser, add this compound (1.41 g, 10 mmol), acetone (0.58 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (30 mL).
-
Add morpholine (0.87 g, 10 mmol) dropwise to the stirred suspension.
-
Heat the reaction mixture to 50 °C and maintain this temperature for 2 hours.
-
Monitor the reaction progress by TLC (Ethyl acetate/Hexane, 1:4).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water (100 mL).
-
Collect the precipitated solid by filtration, wash with water, and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
Purify the product by recrystallization from methanol to yield methyl 2-amino-4-isopropyl-5-methylthiophene-3-carboxylate.
Experimental Workflow
The general workflow for the synthesis and characterization of heterocyclic compounds from this compound is outlined below.
Caption: General Experimental Workflow for Heterocycle Synthesis.
Application Notes & Protocols: Step-by-Step Synthesis of Substituted Cyanoacetates
Introduction
Substituted cyanoacetates are versatile building blocks in organic synthesis, serving as crucial intermediates in the production of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their unique chemical structure, featuring an ester, a nitrile, and an acidic methylene group, allows for a wide range of chemical transformations.[1] This document provides detailed protocols for three common and effective methods for synthesizing substituted cyanoacetates: the Knoevenagel Condensation, Direct Alkylation, and Michael Addition. These protocols are intended for researchers, scientists, and professionals in drug development.
General Experimental Workflow
The synthesis of substituted cyanoacetates, regardless of the specific method, generally follows a consistent workflow from reaction setup to final product characterization. The following diagram illustrates these fundamental steps.
Caption: General Workflow for Cyanoacetate Synthesis.
Method 1: Knoevenagel Condensation for α,β-Unsaturated Cyanoacetates
The Knoevenagel condensation is a cornerstone reaction for forming carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound, such as ethyl cyanoacetate, in the presence of a basic catalyst.[3][4][5] This method is particularly effective for synthesizing α,β-unsaturated cyanoacrylates. Modern variations often employ microwave irradiation to accelerate the reaction.[6][7]
Protocol 1A: Microwave-Assisted Synthesis of Ethyl 2-Cyano-3-(4-alkoxy)phenylacrylates
This protocol details the synthesis of substituted ethyl 2-cyano-3-phenylacrylate derivatives using a microwave-assisted Knoevenagel condensation.[6]
Materials and Reagents:
-
Substituted aromatic aldehyde (e.g., 4-hexyloxybenzaldehyde or 4-octyloxybenzaldehyde)
-
Ethyl cyanoacetate
-
Ammonium acetate (NH₄OAc)
-
Ethyl acetate
-
n-Hexane
-
Porcelain dish
-
Microwave oven
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
In a porcelain dish, mix the aromatic aldehyde (1.568 mmol) and ethyl cyanoacetate (1.568 mmol).
-
Add 10 mg of ammonium acetate to the mixture.
-
Place the porcelain dish in a microwave oven and irradiate at 320 W for approximately 50 seconds.[6]
-
Monitor the reaction's progress by TLC using a mobile phase of n-hexane/ethyl acetate (3:1).[6]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and n-hexane to obtain the pure crystalline solid.[6][8]
Quantitative Data Summary
The following table summarizes the results for the synthesis of two different ethyl 2-cyano-3-phenylacrylate derivatives using the microwave-assisted Knoevenagel condensation.
| Product Name | Aldehyde Precursor | Yield (%) | Melting Point (°C) | Molecular Formula |
| Ethyl 2-cyano-3-(4-hexyloxy)phenylacrylate | 4-hexyloxybenzaldehyde | 62%[6][8] | 44–46[6][8] | C₁₈H₂₃NO₃ |
| Ethyl 2-cyano-3-(4-octyloxy)phenylacrylate | 4-octyloxybenzaldehyde | 75%[6] | 42–44[6] | C₂₀H₂₇NO₃ |
Method 2: Direct Alkylation for α-Substituted Cyanoacetates
Direct alkylation involves the reaction of a cyanoacetate ester with an alkyl halide in the presence of a base. The acidic proton on the α-carbon is removed by the base to form a resonance-stabilized carbanion, which then acts as a nucleophile.[9] This method allows for the synthesis of α-monoalkylated or α,α-dialkylated cyanoacetates.[10][11]
Protocol 2A: DBU-Mediated Dialkylation of Methyl Cyanoacetate
This protocol describes a fast and efficient dialkylation of methyl cyanoacetate using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base.[11]
Materials and Reagents:
-
Methyl cyanoacetate
-
Alkyl or benzyl halide (e.g., benzyl bromide)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a stirred solution of methyl cyanoacetate (1.0 eq) in dichloromethane, add DBU (2.2 eq).
-
Add the alkyl halide (2.2 eq) to the mixture.
-
Stir the reaction at room temperature and monitor its progress via TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product further using silica gel column chromatography. For many derivatives, this procedure yields the product in near-quantitative yields without the need for chromatography.[11]
Quantitative Data Summary
This DBU-mediated protocol is highly efficient, providing dialkylated cyanoacetates in excellent yields.[11]
| Product Name | Alkyl Halide | Base | Solvent | Yield (%) |
| Methyl 2,2-dibenzyl-3-cyanopropanoate | Benzyl bromide | DBU | CH₂Cl₂ | >95%[11] |
| Methyl 2-cyano-2-(naphthalen-1-ylmethyl)butanoate | 1-(Bromomethyl)naphthalene & Ethyl Iodide | DBU | CH₂Cl₂ | >95% (stepwise) |
Method 3: Michael Addition for γ-Substituted Cyanoacetates
The Michael or "conjugate" addition is a fundamental C-C bond-forming reaction where a nucleophile, such as the enolate of ethyl cyanoacetate, adds to an α,β-unsaturated carbonyl compound (the Michael acceptor).[12] This 1,4-addition is thermodynamically controlled and results in the formation of a new class of substituted cyanoacetates.[12]
Protocol 3A: Base-Catalyzed Michael Addition
This protocol provides a general framework for the Michael addition of ethyl cyanoacetate to an α,β-unsaturated ketone, a key step often used in cascade reactions to build complex molecular scaffolds like tetrahydroquinolines.[13][14]
Materials and Reagents:
-
Ethyl cyanoacetate
-
α,β-Unsaturated ketone (e.g., chalcone)
-
Base (e.g., DBU, sodium ethoxide)
-
Anhydrous solvent (e.g., DCM, THF, Ethanol)
-
Dilute aqueous acid (e.g., HCl) for quenching
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the α,β-unsaturated ketone (1.0 eq) and ethyl cyanoacetate (1.1 eq) in the chosen anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Slowly add the base (catalytic or stoichiometric amount, e.g., 0.2 eq of DBU) to the solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by adding dilute aqueous HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to isolate the Michael adduct.
Quantitative Data Summary
Yields for Michael additions are highly dependent on the specific substrates and reaction conditions. The following table provides representative data from cascade reactions where a Michael addition is the initial step.
| Michael Donor | Michael Acceptor | Base/Catalyst | Solvent | Product Type | Yield (%) |
| Ethyl Cyanoacetate | Substituted Chalcone | DBU | DCM | 1,5-Dicarbonyl-2-cyanopentane derivative | High (in cascade)[13] |
| Ethyl Cyanoacetate | (E)-methyl 3-(2-aminophenyl)acrylate | DBU | DCM | Tetrahydroquinoline scaffold (via cascade) | 70-90% (overall)[13][14] |
References
- 1. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 2. oiccpress.com [oiccpress.com]
- 3. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 4. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Alkylation - Wikipedia [en.wikipedia.org]
- 10. zenodo.org [zenodo.org]
- 11. Efficient and scalable synthesis of α,α-disubstituted β-amino amides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01219A [pubs.rsc.org]
- 12. Michael Addition [organic-chemistry.org]
- 13. Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Procedures Involving α-Cyanoesters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of key experimental procedures involving α-cyanoesters, versatile building blocks in organic synthesis and valuable scaffolds in medicinal chemistry. The following sections detail their application in multicomponent reactions for the synthesis of heterocyclic compounds and their emerging role as enzyme inhibitors in drug discovery.
Synthetic Applications of α-Cyanoesters
α-Cyanoesters are highly valuable starting materials in organic synthesis due to the presence of an activated methylene group, making them excellent nucleophiles in a variety of carbon-carbon bond-forming reactions. Their utility is highlighted in the synthesis of diverse heterocyclic systems, which are prevalent in many biologically active compounds.
Gewald Aminothiophene Synthesis
The Gewald reaction is a one-pot multicomponent reaction that provides a straightforward and efficient route to polysubstituted 2-aminothiophenes. These thiophene derivatives are important structural motifs in numerous pharmaceuticals. The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.
Experimental Protocol: Microwave-Assisted Gewald Synthesis of 2-Aminothiophenes [1][2][3]
This protocol describes the synthesis of substituted 2-aminothiophenes using a microwave-assisted Gewald reaction, which often leads to higher yields and shorter reaction times compared to conventional heating methods.
Materials:
-
Aldehyde or ketone (1 mmol)
-
Ethyl cyanoacetate (1.1 mmol)
-
Elemental sulfur (1.1 mmol)
-
Pyrrolidine (1 mmol)
-
Dimethylformamide (DMF) (3 mL)
-
Microwave reactor
Procedure:
-
In a microwave reaction vessel, combine the aldehyde or ketone (1 mmol), ethyl cyanoacetate (1.1 mmol), elemental sulfur (1.1 mmol), and pyrrolidine (1 mmol).
-
Add DMF (3 mL) to the reaction mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 50°C for 30 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
The product can be isolated and purified by standard techniques such as extraction and column chromatography.
Quantitative Data:
| Entry | Aldehyde/Ketone | Product | Yield (%) |
| 1 | Butyraldehyde | Methyl 2-amino-4-ethylthiophene-3-carboxylate | 92 |
| 2 | Cyclopentanone | Methyl 2-amino-4,5-dihydro-6H-cyclopenta[b]thiophene-3-carboxylate | 70 |
| 3 | Cyclohexanone | Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 79 |
| 4 | 4-Methylcyclohexanone | Methyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 91 |
Workflow for Gewald Aminothiophene Synthesis
References
Application Notes and Protocols: Synthesis of Amino Acids from Methyl 2-cyano-3-methylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-cyano-3-methylbutanoate is a versatile starting material for the synthesis of non-canonical amino acids, particularly derivatives of valine. Its structure incorporates a nitrile group, which can be hydrolyzed to a carboxylic acid, and an ester group, providing a handle for various chemical transformations. This document outlines a proposed synthetic pathway for the conversion of this compound into α-amino acids, providing detailed experimental protocols and expected outcomes based on established chemical principles. The primary strategy involves the introduction of an amino group at the α-position, followed by hydrolysis of the nitrile and ester functionalities.
Proposed Synthetic Pathway
The synthesis of an α-amino acid from this compound can be conceptualized as a two-step process. First, an amino group is introduced at the carbon atom adjacent to the cyano and ester groups (the α-carbon). Subsequently, both the nitrile and the methyl ester are hydrolyzed to yield the final amino acid product. A common and effective method to achieve this transformation is through an initial α-halogenation followed by nucleophilic substitution with an amine source.
Data Presentation
The following tables summarize the expected quantitative data for the key steps in the synthesis of an amino acid from this compound. These values are illustrative and based on typical yields for similar reactions reported in the literature.
Table 1: α-Bromination of this compound
| Parameter | Value |
| Reactants | This compound, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) |
| Solvent | Carbon Tetrachloride (CCl₄) |
| Reaction Time | 4-6 hours |
| Temperature | 77°C (Reflux) |
| Yield | 85-95% |
Table 2: Amination of Methyl 2-bromo-2-cyano-3-methylbutanoate
| Parameter | Value |
| Reactants | Methyl 2-bromo-2-cyano-3-methylbutanoate, Ammonia (in Methanol) |
| Solvent | Methanol |
| Reaction Time | 12-24 hours |
| Temperature | Room Temperature |
| Yield | 70-85% |
Table 3: Hydrolysis of Methyl 2-amino-2-cyano-3-methylbutanoate
| Parameter | Value |
| Reactants | Methyl 2-amino-2-cyano-3-methylbutanoate, Hydrochloric Acid (6M) |
| Solvent | Water |
| Reaction Time | 8-12 hours |
| Temperature | 100°C (Reflux) |
| Yield | 80-90% |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-bromo-2-cyano-3-methylbutanoate
Objective: To introduce a bromine atom at the α-position of this compound.
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Carbon Tetrachloride (CCl₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 eq) in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 77°C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove succinimide.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of Methyl 2-amino-2-cyano-3-methylbutanoate
Objective: To substitute the bromine atom with an amino group.
Materials:
-
Methyl 2-bromo-2-cyano-3-methylbutanoate (1.0 eq)
-
7N Ammonia in Methanol (excess)
-
Round-bottom flask with a stopper
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve Methyl 2-bromo-2-cyano-3-methylbutanoate (1.0 eq) in a 7N solution of ammonia in methanol.
-
Stopper the flask tightly and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Once the reaction is complete, remove the excess ammonia and methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove any ammonium bromide salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the desired product, Methyl 2-amino-2-cyano-3-methylbutanoate. Further purification can be achieved by column chromatography if necessary.
Protocol 3: Synthesis of 2-Amino-3-methylbutanoic acid (Valine derivative)
Objective: To hydrolyze the nitrile and ester groups to form the final amino acid.
Materials:
-
Methyl 2-amino-2-cyano-3-methylbutanoate (1.0 eq)
-
6M Hydrochloric Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
pH meter or pH paper
-
Ion-exchange chromatography column (optional)
Procedure:
-
Place Methyl 2-amino-2-cyano-3-methylbutanoate (1.0 eq) in a round-bottom flask.
-
Add 6M hydrochloric acid to the flask.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 100°C) with stirring.
-
Continue refluxing for 8-12 hours, monitoring the reaction by TLC or LC-MS to confirm the disappearance of the starting material and the formation of the amino acid.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the solution to pH 7 with a suitable base (e.g., ammonium hydroxide). The amino acid will precipitate at its isoelectric point.
-
Collect the precipitated amino acid by filtration and wash with cold water, followed by ethanol.
-
Dry the product under vacuum. For higher purity, the amino acid can be purified by recrystallization or ion-exchange chromatography.
Visualizations
The following diagrams illustrate the key experimental workflow and the proposed chemical transformation.
Caption: A high-level overview of the synthetic workflow.
Asymmetric synthesis using chiral auxiliaries with Methyl 2-cyano-3-methylbutanoate
Abstract
This document provides detailed application notes and protocols for the asymmetric synthesis of α-substituted carboxylic acid derivatives derived from Methyl 2-cyano-3-methylbutanoate, utilizing chiral auxiliaries. The primary strategy involves the temporary covalent attachment of a chiral auxiliary to the corresponding carboxylic acid to direct the stereochemical outcome of subsequent alkylation reactions. While direct literature examples for the alkylation of a chiral auxiliary derivative of 2-cyano-3-methylbutanoic acid are not prevalent, this note outlines a robust, proposed methodology based on well-established principles for analogous systems, particularly using Evans-type oxazolidinones and pseudoephedrine amides. The protocols provided are intended for researchers, scientists, and professionals in drug development, offering a foundational guide to achieving high diastereoselectivity in the synthesis of chiral α-cyano carboxylic acid derivatives.
Introduction
Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the control of stereochemistry in the creation of new stereocenters.[1] By temporarily incorporating a chiral molecule, an achiral substrate can be transformed into a diastereomeric mixture where one diastereomer is formed in preference. This diastereoselectivity is often achieved through steric hindrance, where the bulky chiral auxiliary blocks one face of a reactive intermediate, such as an enolate, forcing an incoming electrophile to attack from the less hindered face.[1][2] Following the reaction, the auxiliary can be cleaved and often recovered for reuse, yielding an enantiomerically enriched product.[3]
This application note focuses on a proposed synthetic route for the asymmetric alkylation of this compound. The strategy involves the initial hydrolysis of the methyl ester to 2-cyano-3-methylbutanoic acid, followed by coupling with a suitable chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine. The resulting N-acyl derivative can then undergo highly diastereoselective alkylation at the α-position. Subsequent removal of the auxiliary provides access to enantioenriched α-alkyl-β-cyanobutanoic acids, which are valuable building blocks in medicinal chemistry and natural product synthesis.
Principle of Asymmetric Induction
The stereochemical outcome of the alkylation is controlled by the chiral auxiliary, which forces the formation of a rigid, chelated enolate upon deprotonation with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS).[2] The substituent on the chiral auxiliary effectively shields one face of the planar enolate, directing the approach of the electrophile (e.g., an alkyl halide) to the opposite face. This results in the preferential formation of one diastereomer of the alkylated product.
Data Presentation
The following table summarizes typical diastereoselectivities and yields achieved in the alkylation of N-acyl Evans oxazolidinones and pseudoephedrine amides with various electrophiles. This data, derived from analogous systems, provides an expected range of efficacy for the proposed protocols.
| Chiral Auxiliary | Substrate (N-Acyl) | Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-4-benzyl-2-oxazolidinone | Propionyl | Allyl iodide | NaN(TMS)₂ | 98:2 | High | [4] |
| (S)-4-isopropyl-2-oxazolidinone | Propionyl | Benzyl bromide | LDA | 99:1 | >90 | [2][5] |
| (S)-4-isopropyl-2-oxazolidinone | Propionyl | Methyl iodide | NaHMDS | 91:9 | >90 | [2] |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Phenylacetyl | t-Butyl bromide | ZrCp₂Cl₂/n-BuLi | >95:5 | ~70 | [6] |
| (1S,2S)-Pseudoephedrine | Propionyl | Ethyl iodide | LDA, LiCl | >98:2 | 83 | [5] |
| (1S,2S)-Pseudoephedrine | Propionyl | Benzyl bromide | LDA, LiCl | >98:2 | 80 | [5] |
Experimental Protocols
Note: These protocols are proposed for the asymmetric synthesis starting from this compound and are based on established procedures for similar substrates. Optimization may be required.
Protocol 1: Preparation of N-(2-cyano-3-methylbutanoyl)oxazolidinone
This protocol describes the coupling of 2-cyano-3-methylbutanoic acid (obtained from the hydrolysis of the corresponding methyl ester) with an Evans-type chiral auxiliary.
Materials:
-
2-cyano-3-methylbutanoic acid
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or other desired enantiomer)
-
Pivaloyl chloride
-
Triethylamine (TEA)
-
Lithium chloride (LiCl)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-cyano-3-methylbutanoic acid (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) dropwise, followed by the slow addition of pivaloyl chloride (1.05 eq).
-
Stir the reaction mixture at 0 °C for 1 hour to form the mixed anhydride.
-
In a separate flask, dissolve the chiral auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq), and lithium chloride (1.0 eq) in anhydrous THF.
-
Cool the auxiliary solution to 0 °C and slowly add the pre-formed mixed anhydride solution via cannula.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-acylated oxazolidinone.
Protocol 2: Diastereoselective Alkylation
This protocol details the enolate formation and subsequent alkylation to introduce a new stereocenter.
Materials:
-
N-(2-cyano-3-methylbutanoyl)oxazolidinone (from Protocol 1)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hexamethyldisilazide (NaHMDS) or Lithium diisopropylamide (LDA) (1.0 M in THF)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.2 eq)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-acylated oxazolidinone (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add NaHMDS or LDA (1.05 eq) dropwise via syringe. The solution should turn yellow, indicating enolate formation. Stir for 30-60 minutes at -78 °C.
-
Add the alkyl halide (1.2 eq) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.
-
Purify the product by flash column chromatography to isolate the major diastereomer.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the oxazolidinone auxiliary to yield the enantioenriched α-alkyl-β-cyanobutanoic acid.
Materials:
-
Alkylated N-acyl oxazolidinone (from Protocol 2)
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
0.5 M Sodium sulfite solution
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water (3:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the reaction vigorously at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding 0.5 M sodium sulfite solution until a negative result is obtained with peroxide test strips.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Transfer the aqueous residue to a separatory funnel and wash with diethyl ether (2x) to recover the chiral auxiliary. The auxiliary can be purified from the ether layer.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the desired carboxylic acid.
-
Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or by conversion to a Mosher's ester followed by NMR analysis.
Visualizations
Caption: Proposed workflow for asymmetric alkylation.
Caption: Stereochemical model for alkylation.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. york.ac.uk [york.ac.uk]
- 4. [PDF] Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary | Semantic Scholar [semanticscholar.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of Methyl 2-cyano-3-methylbutanoate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and scalable protocols for the synthesis of Methyl 2-cyano-3-methylbutanoate, a valuable intermediate in the pharmaceutical and fine chemical industries. The synthesis involves a two-step process: a Knoevenagel condensation followed by a catalytic hydrogenation.
Synthetic Pathway Overview
The overall synthetic route for this compound is depicted below. The first step involves the base-catalyzed Knoevenagel condensation of isobutyraldehyde with methyl cyanoacetate to yield Methyl 2-cyano-3-methyl-2-butenoate. The subsequent step is the selective reduction of the carbon-carbon double bond of the intermediate to afford the final product.
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Scale-up Synthesis of Methyl 2-cyano-3-methyl-2-butenoate via Knoevenagel Condensation
This protocol is designed for a pilot-scale synthesis. Appropriate safety precautions should be taken, including the use of a well-ventilated fume hood and personal protective equipment.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| Isobutyraldehyde | 72.11 | 7.21 | 100 |
| Methyl Cyanoacetate | 99.09 | 10.40 | 105 |
| Piperidine | 85.15 | 0.43 | 5 |
| Toluene | 92.14 | 50 L | - |
| Acetic Acid | 60.05 | As needed | - |
| Saturated NaCl solution | - | As needed | - |
| Anhydrous MgSO4 | 120.37 | As needed | - |
Equipment:
-
100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, Dean-Stark trap, and temperature probe.
-
Heating/cooling mantle.
-
Separatory funnel (or equivalent for large-scale liquid-liquid extraction).
-
Rotary evaporator with a large-capacity flask.
-
Vacuum distillation setup.
Procedure:
-
Reaction Setup: Charge the 100 L reactor with toluene (50 L), isobutyraldehyde (7.21 kg, 100 mol), methyl cyanoacetate (10.40 kg, 105 mol), and piperidine (0.43 kg, 5 mol).
-
Reaction: Heat the mixture to reflux (approximately 110-115 °C) and collect the water formed during the reaction in the Dean-Stark trap. The reaction progress can be monitored by Gas Chromatography (GC) by analyzing the disappearance of the starting materials. The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with 1 M HCl (2 x 10 L) to neutralize the piperidine catalyst, followed by water (10 L), and finally with a saturated sodium chloride solution (10 L).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Purify the crude product by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure for Methyl 2-cyano-3-methyl-2-butenoate.
-
Expected Yield and Purity:
| Product | Theoretical Yield (kg) | Expected Actual Yield (kg) | Yield (%) | Purity (by GC) |
| Methyl 2-cyano-3-methyl-2-butenoate | 13.91 | 11.8 - 12.5 | 85 - 90 | >98% |
Step 2: Scale-up Catalytic Hydrogenation of Methyl 2-cyano-3-methyl-2-butenoate
This protocol describes the reduction of the unsaturated intermediate to the final product. This reaction is exothermic and should be carried out with appropriate temperature control.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| Methyl 2-cyano-3-methyl-2-butenoate | 139.15 | 13.91 | 100 |
| 5% Palladium on Carbon (Pd/C) | - | 0.14 (1% w/w) | - |
| Ethanol (anhydrous) | 46.07 | 70 L | - |
| Hydrogen Gas | 2.02 | As needed | - |
| Celite® | - | As needed | - |
Equipment:
-
100 L stainless steel hydrogenation reactor capable of operating at elevated pressure and temperature.
-
Mechanical stirrer.
-
Hydrogen gas inlet and pressure monitoring system.
-
Filtration system (e.g., filter press or Nutsche filter).
-
Rotary evaporator.
Procedure:
-
Reaction Setup:
-
Carefully charge the hydrogenation reactor with Methyl 2-cyano-3-methyl-2-butenoate (13.91 kg, 100 mol) and ethanol (70 L).
-
Under an inert atmosphere (e.g., nitrogen), add the 5% Pd/C catalyst (0.14 kg).
-
-
Hydrogenation:
-
Seal the reactor and purge with nitrogen several times, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to 50-100 psi.
-
Stir the reaction mixture vigorously at room temperature. The reaction is exothermic, and the temperature may rise. Maintain the temperature below 40°C using a cooling system.
-
Monitor the reaction progress by GC analysis for the disappearance of the starting material. The reaction is typically complete within 8-12 hours.
-
-
Work-up:
-
Once the reaction is complete, vent the hydrogen gas and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.
-
-
Purification:
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
The resulting crude product is often of high purity. If necessary, further purification can be achieved by vacuum distillation.
-
Expected Yield and Purity:
| Product | Theoretical Yield (kg) | Expected Actual Yield (kg) | Yield (%) | Purity (by GC) |
| This compound | 14.12 | 13.4 - 13.8 | 95 - 98 | >99% |
Process Workflow and Logic Diagrams
Caption: Experimental workflow for the Knoevenagel condensation step.
Caption: Experimental workflow for the catalytic hydrogenation step.
Safety and Handling
-
Isobutyraldehyde: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Methyl Cyanoacetate: Combustible liquid. Harmful if swallowed, in contact with skin, or if inhaled.
-
Piperidine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.
-
Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness.
-
Palladium on Carbon (Pd/C): Flammable solid. May be pyrophoric when dry. Handle under an inert atmosphere.
-
Hydrogen Gas: Extremely flammable gas.
Always consult the Safety Data Sheet (SDS) for each chemical before use and handle with appropriate engineering controls and personal protective equipment. The hydrogenation step should be performed in a specialized reactor designed for high-pressure reactions.
Troubleshooting & Optimization
Common side reactions in the synthesis of Methyl 2-cyano-3-methylbutanoate
Welcome to the technical support center for the synthesis of Methyl 2-cyano-3-methylbutanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this specific chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and direct method for the synthesis of this compound is the alkylation of methyl cyanoacetate. This reaction involves the deprotonation of the acidic α-carbon of methyl cyanoacetate with a suitable base to form a carbanion, which then acts as a nucleophile and attacks an isopropyl halide (e.g., isopropyl bromide or iodide) in an S(_N)2 reaction.
Q2: What are the most common side reactions observed during this synthesis?
The two most prevalent side reactions in the synthesis of this compound are:
-
Dialkylation: The product, this compound, still possesses an acidic proton on the α-carbon, making it susceptible to a second alkylation reaction with the isopropyl halide. This results in the formation of Methyl 2-cyano-2,3-dimethylbutanoate. The mono-alkylated product is often more reactive than the starting methyl cyanoacetate, which can favor this side reaction.
-
Elimination (E2 Reaction): When using a secondary alkyl halide like isopropyl bromide, a competing E2 elimination reaction can occur. The base used to deprotonate the methyl cyanoacetate can also abstract a proton from a β-carbon of the isopropyl halide, leading to the formation of propene gas. This reduces the overall yield of the desired substitution product.
Q3: How can I minimize the formation of the dialkylated byproduct?
Minimizing dialkylation is crucial for obtaining a high yield of the desired mono-alkylated product. Here are some strategies:
-
Stoichiometry Control: Use a molar excess of methyl cyanoacetate relative to the isopropyl halide. This increases the probability of the enolate reacting with the alkylating agent before the mono-alkylated product can be deprotonated and react again.
-
Slow Addition: Add the isopropyl halide slowly to the reaction mixture containing the deprotonated methyl cyanoacetate. This helps to maintain a low concentration of the alkylating agent, disfavoring the second alkylation.
-
Choice of Base and Solvent: The choice of base and solvent can influence the relative rates of the first and second alkylation. Weaker bases and certain solvent systems can sometimes provide better selectivity for mono-alkylation.
-
Phase-Transfer Catalysis (PTC): PTC can be an effective method for achieving selective mono-alkylation. It allows for the use of inorganic bases in a biphasic system, which can offer milder reaction conditions and improved selectivity.
Q4: What measures can be taken to suppress the E2 elimination side reaction?
The competition between S(_N)2 (alkylation) and E2 (elimination) is a key challenge when using secondary alkyl halides. To favor the desired S(_N)2 reaction, consider the following:
-
Choice of Base: Use a sterically hindered, non-nucleophilic base. However, for deprotonating methyl cyanoacetate, a balance must be struck. Strong, bulky bases might favor elimination with the alkyl halide. Using a weaker base, if sufficient for deprotonation, can sometimes reduce the rate of the E2 reaction.
-
Temperature Control: Lowering the reaction temperature generally favors the S(_N)2 reaction over the E2 reaction. The activation energy for elimination is often higher than for substitution.
-
Leaving Group: Iodide is a better leaving group than bromide and can sometimes favor the S(_N)2 pathway. Therefore, using isopropyl iodide instead of isopropyl bromide might improve the yield of the desired product.
Q5: What is a typical work-up and purification procedure for this reaction?
After the reaction is complete, a typical work-up procedure involves:
-
Quenching: The reaction is quenched by the addition of water or a dilute aqueous acid to neutralize any remaining base and enolate.
-
Extraction: The product is extracted from the aqueous layer into an organic solvent such as diethyl ether or ethyl acetate.
-
Washing: The organic layer is washed with water and brine to remove any remaining inorganic salts and water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO(_4) or Na(_2)SO(_4)), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is typically purified by fractional distillation under reduced pressure to separate the desired this compound from unreacted starting materials and the dialkylated byproduct.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Ensure stoichiometric amounts of base are used to fully deprotonate the methyl cyanoacetate.- Increase reaction time or temperature moderately, while monitoring for increased side product formation. |
| Significant elimination side reaction. | - Lower the reaction temperature.- Use isopropyl iodide instead of isopropyl bromide.- Consider a milder base if effective for deprotonation. | |
| High Percentage of Dialkylated Product | Molar ratio of reactants is not optimal. | - Use an excess of methyl cyanoacetate (e.g., 1.5 to 2 equivalents). |
| Rapid addition of the alkylating agent. | - Add the isopropyl halide dropwise to the reaction mixture over an extended period. | |
| Reaction temperature is too high. | - Perform the reaction at a lower temperature to control the rate of the second alkylation. | |
| Reaction Does Not Go to Completion | Base is not strong enough. | - Use a stronger base such as sodium ethoxide or sodium hydride. Ensure anhydrous conditions when using reactive bases like NaH. |
| Poor quality of reagents. | - Use freshly distilled or high-purity methyl cyanoacetate and isopropyl halide.- Ensure the base is not degraded. | |
| Difficulty in Purifying the Product | Boiling points of the desired product and the dialkylated byproduct are close. | - Use a fractional distillation column with a high number of theoretical plates for better separation.- Consider preparative gas chromatography for small-scale, high-purity isolation. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
Methyl cyanoacetate
-
Isopropyl bromide
-
Sodium ethoxide (solid or freshly prepared solution in ethanol)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol.
-
Base Addition: Carefully add sodium ethoxide to the ethanol under a nitrogen atmosphere.
-
Formation of the Enolate: To the stirred solution of sodium ethoxide, add methyl cyanoacetate dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the sodium salt of methyl cyanoacetate.
-
Alkylation: Add isopropyl bromide to the dropping funnel and add it dropwise to the reaction mixture over a period of 1-2 hours. An exothermic reaction may be observed. Maintain the reaction temperature with a water bath if necessary.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash them with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Visualization of Reaction Pathways
Caption: Reaction pathways in the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Optimizing reaction yield for α-cyanoester synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in α-cyanoester synthesis. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why is my α-cyanoester synthesis yield consistently low?
Low yields in α-cyanoester synthesis, particularly through Knoevenagel condensation, can stem from several factors.[1] A common issue is the choice of catalyst and solvent, which significantly influences reaction kinetics and equilibrium.[2][3] Additionally, incomplete conversion of starting materials, side reactions, and product decomposition can contribute to reduced yields.[1] For instance, using a strong base can lead to self-condensation of the aldehyde or ketone starting material.[4]
Troubleshooting Steps:
-
Catalyst Optimization: The choice of catalyst is crucial. While traditional catalysts like piperidine and pyridine are effective, modern approaches often utilize milder and more efficient catalysts such as ammonium salts (e.g., ammonium acetate, ammonium bicarbonate), L-proline, or Lewis acids like gallium chloride to improve yields.[5][6][7][8] Some reactions have shown excellent yields with catalysts like diisopropylethylammonium acetate (DIPEAc) or triphenylphosphine.[9][10]
-
Solvent Selection: The polarity of the solvent plays a significant role. Aprotic polar solvents like DMF and acetonitrile can accelerate the reaction and improve selectivity, leading to higher yields in shorter times.[2][3] In some cases, solvent-free conditions or the use of greener solvents like water or ethanol have also proven effective and can simplify purification.[6][11][12][13]
-
Temperature Control: While heating can increase the reaction rate, excessive temperatures may lead to side reactions or decomposition of the product. It is important to find the optimal temperature for your specific reaction. Many modern protocols are designed to proceed efficiently at room temperature or with gentle heating.[8][12]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to the formation of byproducts.[7]
-
Purity of Reagents: Ensure that all starting materials and solvents are pure and dry, as impurities can interfere with the reaction and lower the yield.[1]
2. What are the common side reactions in α-cyanoester synthesis and how can I minimize them?
The primary side reaction of concern is the self-condensation of the aldehyde or ketone reactant, especially when using strong bases. Another potential issue is the Michael addition of the active methylene compound to the newly formed α,β-unsaturated product.
Minimization Strategies:
-
Use of Mild Catalysts: Employing milder bases like amines (e.g., piperidine, morpholine) or ammonium salts can effectively catalyze the Knoevenagel condensation while minimizing the self-condensation of the carbonyl compound.[6][14]
-
Control of Stoichiometry: Using a slight excess of the active methylene compound (e.g., ethyl cyanoacetate) can help to ensure complete conversion of the aldehyde or ketone and reduce the likelihood of self-condensation.
-
Reaction Conditions: Optimizing the reaction temperature and time can also help to suppress side reactions. Running the reaction at the lowest effective temperature can often improve selectivity for the desired product.
3. How do I choose the optimal catalyst and solvent for my specific reaction?
The ideal catalyst and solvent combination depends on the specific substrates being used (i.e., the aldehyde/ketone and the active methylene compound).
General Guidelines:
-
Catalyst: For simple aromatic aldehydes, catalysts like ammonium acetate or piperidine in solvents like ethanol or toluene are often sufficient.[6][15] For less reactive substrates or to improve yields, more specialized catalysts like L-proline, ionic liquids, or phosphines may be beneficial.[5][9][10][16] The use of magnetically recoverable catalysts can also be an option for easier separation and catalyst recycling.[17]
-
Solvent: Aprotic polar solvents such as DMF and acetonitrile generally favor the kinetics of both the initial aldol addition and the subsequent dehydration step.[2][3] Protic solvents like ethanol can also be effective, particularly for the initial addition step.[3] For green chemistry approaches, water has been successfully used as a solvent in some Knoevenagel condensations. Solvent-free conditions, often coupled with microwave irradiation, have also been shown to be highly efficient, leading to shorter reaction times and excellent yields.[7][10]
Data on Catalyst and Solvent Effects on Yield
| Catalyst | Solvent | Aldehyde | Active Methylene Compound | Yield (%) | Reference |
| Piperidine | Ethanol | Benzaldehyde | Ethyl Cyanoacetate | ~85-95% | [9] |
| Ammonium Acetate | Solvent-free (MW) | Various Aromatic | Ethyl Cyanoacetate | 75-87% | [7] |
| L-proline | 80% Ethanol | 2-Furancarboxaldehyde | 3-Oxo-3-(furan-2-yl)-propanenitrile | High | [5] |
| Triphenylphosphine | Solvent-free | Various | Ethyl Cyanoacetate/Malononitrile | Excellent | [10] |
| DIPEAc | MDC | Benzaldehyde | Ethyl Cyanoacetate | High | [9] |
| Gallium Chloride | Solvent-free | Various | Malononitrile/Ethyl Cyanoacetate | High | [8] |
| None | Water | Various | Malononitrile | High | [11] |
| Morpholine | Water | Aromatic Aldehydes | Ethyl Cyanoacetate | 82-98% | [14] |
4. What are the best practices for the purification of α-cyanoesters?
Purification of α-cyanoesters typically involves removing unreacted starting materials, the catalyst, and any side products.
Common Purification Methods:
-
Recrystallization: This is a common and effective method for purifying solid α-cyanoesters. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: For liquid products or when recrystallization is not effective, silica gel column chromatography is a standard purification technique. A solvent system (eluent) of appropriate polarity is used to separate the desired product from impurities.
-
Washing/Extraction: In many cases, a simple work-up procedure involving washing the reaction mixture with water or a mild acidic/basic solution can effectively remove the catalyst and other water-soluble impurities before further purification.[8]
5. Are there alternative synthetic routes to α-cyanoesters besides the Knoevenagel condensation?
While the Knoevenagel condensation is the most common method, other synthetic strategies exist. One notable alternative is the Gewald reaction , which is a multi-component reaction that produces 2-aminothiophenes.[18][19] This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[18][19] Although the final product is a thiophene derivative, the initial step involves the formation of an α-cyanoester intermediate through a Knoevenagel-type condensation.[20][21][22]
Experimental Protocols
General Protocol for Knoevenagel Condensation using Ammonium Acetate (Microwave-Assisted, Solvent-Free)
This protocol is adapted from a method demonstrating high efficiency and excellent yields.[7]
-
Reactant Mixture: In a microwave-safe vessel, combine the aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (0.2 mmol).
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate the mixture for 30-50 seconds. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Add water to the vessel and stir.
-
Isolation: The solid product can be isolated by filtration, washed with cold water, and dried.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Caption: Experimental workflow for a typical α-cyanoester synthesis via Knoevenagel condensation.
Caption: A logical troubleshooting guide for addressing low reaction yields in α-cyanoester synthesis.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 10. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 11. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acgpubs.org [acgpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Magnetically recoverable catalysts for efficient multicomponent synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gewald reaction - Wikipedia [en.wikipedia.org]
- 19. Gewald Reaction [organic-chemistry.org]
- 20. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Improving the stability of Methyl 2-cyano-3-methylbutanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Methyl 2-cyano-3-methylbutanoate. The following troubleshooting guides and FAQs address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound polymerized upon opening a new bottle. What is the likely cause?
A1: The primary cause of premature polymerization in cyanoacrylate esters like this compound is exposure to moisture or basic contaminants. Cyanoacrylates undergo rapid anionic polymerization initiated by weak bases, and even trace amounts of moisture on laboratory surfaces or in the air can trigger this reaction.[1][2] To prevent this, always handle the monomer in a dry, inert atmosphere (e.g., a glove box) and use clean, dry equipment.
Q2: What are the optimal storage conditions to ensure the long-term stability of this compound?
A2: For maximum shelf life, unopened containers of this compound should be stored in a cool, dark, and dry environment, ideally refrigerated at 2°C to 7°C (35°F to 45°F).[2] Before opening, it is crucial to allow the container to warm to room temperature to prevent condensation of atmospheric moisture on the cold liquid, which would initiate polymerization.[2] Once opened, it is recommended to store the container at ambient temperature to avoid moisture condensation inside the bottle from repeated temperature cycling.[2] Use of high-density polyethylene (HDPE) containers is also recommended.
Q3: Can I use common laboratory solvents with this compound?
A3: Caution should be exercised when selecting solvents. Protic solvents like water and alcohols can initiate anionic polymerization and should be avoided. Ketones (e.g., acetone) and chlorinated solvents (e.g., chloroform) are generally not recommended for long-term storage as they can also affect stability.[1] For applications requiring a solvent, ensure it is anhydrous and free of basic impurities. Some studies have used acidified acetonitrile for analytical purposes to maintain stability during analysis.[3]
Q4: I've noticed a white, powdery residue around the bond line after my experiment. What is this and how can I prevent it?
A4: This phenomenon is known as "blooming" or "frosting" and is common with cyanoacrylate adhesives. It is caused by the volatilization of the monomer, which then polymerizes in the presence of ambient moisture and settles as a white residue. To minimize blooming, use the adhesive sparingly, ensure adequate ventilation to remove excess vapors, and consider using a cyanoacrylate accelerator to speed up the curing process, reducing the time available for volatilization.
Q5: How does the isopropyl group in this compound affect its stability compared to other alkyl cyanoacrylates?
A5: The presence of a bulky isopropyl group provides steric hindrance around the double bond. This steric bulk can increase the thermal stability of the resulting polymer compared to cyanoacrylates with smaller alkyl groups like ethyl cyanoacrylate.[4] However, the fundamental susceptibility to anionic polymerization initiated by moisture remains.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Spontaneous Polymerization in Container | 1. Exposure to atmospheric moisture upon opening. 2. Contamination of the container neck with moisture or basic residues. 3. Inadequate concentration of stabilizers in the formulation. | 1. Before opening, allow the refrigerated container to reach ambient temperature to prevent condensation. 2. Clean the container nozzle with a dry, lint-free cloth before and after each use. 3. If synthesizing in-house, ensure appropriate levels of anionic and free-radical inhibitors are added. |
| Inconsistent Curing/Bonding Performance | 1. Variation in ambient humidity. 2. Presence of acidic residues on the substrate, inhibiting polymerization. 3. The monomer has started to degrade or partially polymerize in the container. | 1. Conduct experiments in a controlled humidity environment. Low humidity can slow curing, while high humidity can accelerate it.[2] 2. Ensure substrates are clean and free from acidic contaminants. A surface primer can be used to promote adhesion on inactive surfaces. 3. Check the viscosity of the monomer. An increase in viscosity may indicate partial polymerization, and the sample should be discarded. |
| Reduced Shelf-Life of Opened Product | 1. Repeated exposure to atmospheric moisture each time the container is opened. 2. Storing the opened container in the refrigerator, leading to condensation. | 1. Dispense the required amount of monomer and recap the container promptly. 2. Store opened containers at ambient temperature in a dry location.[2] For infrequent use, consider aliquoting into smaller, tightly sealed containers under an inert atmosphere. |
Quantitative Stability Data
| Storage Condition | Typical Shelf Life | Key Considerations |
| Unopened, Refrigerated (2-7°C) | 12-24 months | Must be warmed to room temperature before opening to prevent moisture condensation.[2][4] |
| Opened, Ambient Temperature | 2-6 months | Shelf life is highly dependent on the frequency of opening and ambient humidity.[4] |
| Accelerated Aging (80°C) | 12 days equivalent to ~2 years shelf life | Used for quality control and shelf-life prediction. Stability is often assessed by monitoring viscosity changes.[5] |
Experimental Protocols
Protocol 1: Accelerated Stability Testing
This protocol is designed to assess the shelf life of this compound under elevated temperature conditions.
Objective: To determine the change in viscosity of this compound over time at an elevated temperature.
Materials:
-
This compound sample
-
Oven capable of maintaining 80 ± 2°C
-
Viscometer (e.g., Brookfield viscometer)
-
Sealed, airtight containers (e.g., glass vials with PTFE-lined caps)
Methodology:
-
Aliquot the this compound sample into several sealed containers.
-
Measure the initial viscosity of a control sample at 25°C.
-
Place the remaining sealed samples in an oven pre-heated to 80°C.
-
At predetermined time points (e.g., 0, 3, 6, 9, and 12 days), remove one sample from the oven.
-
Allow the sample to cool to 25°C.
-
Measure the viscosity of the aged sample.
-
Record the viscosity values and compare them to the initial measurement. A significant increase in viscosity indicates polymerization and degradation.[5]
Protocol 2: Purity Assessment by HPLC
This protocol provides a general method for analyzing the purity of cyanoacrylate esters, which can be adapted for this compound.
Objective: To separate and quantify the monomer and potential impurities.
Instrumentation and Conditions (adapted from OSHA Method 55): [3]
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.2 µm particle size)
-
Mobile Phase: Acetonitrile:Water:Phosphoric Acid (e.g., 44:56:0.2 v/v/v)
-
Flow Rate: 0.40 mL/min
-
Column Temperature: 5°C (to minimize on-column polymerization)
-
Detection Wavelength: 220 nm
-
Injection Volume: 1 µL
Sample Preparation:
-
Prepare samples in acidified acetonitrile to inhibit polymerization.
-
Keep samples chilled in the autosampler.
Procedure:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the sample and run the analysis.
-
Identify and quantify the monomer peak based on a reference standard. Impurity peaks can also be monitored to assess degradation.
Visualizations
Caption: Anionic polymerization pathway of this compound and the role of stabilizers.
Caption: Recommended workflow for handling and stability testing of this compound.
References
Technical Support Center: Purification of Polar Cyanoesters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of polar cyanoesters.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of polar cyanoesters in a question-and-answer format.
Q1: My polar cyanoester shows poor or no retention on a C18 reversed-phase column, eluting with the solvent front. What should I do?
A1: This is a common problem for highly polar molecules. Here are several strategies to increase retention:
-
Increase the aqueous component of the mobile phase: For reversed-phase chromatography, using a mobile phase with a very high water content (e.g., >95%) can enhance the retention of polar compounds. However, be aware that some traditional C18 columns can suffer from "phase collapse" or "dewetting" under highly aqueous conditions, leading to irreproducible retention times.[1][2] Using specialized C18 columns designed for aqueous mobile phases is recommended.
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds.[3][4][5] It utilizes a polar stationary phase (like silica, diol, or a cyano phase itself) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[5]
-
Use a Polar-Embedded or Polar-Endcapped Reversed-Phase Column: These columns have stationary phases modified to be more compatible with highly aqueous mobile phases and can provide better retention for polar analytes compared to standard C18 columns.
Q2: I am observing significant peak tailing or streaking when purifying my polar cyanoester on a silica gel column. What is the cause and how can I fix it?
A2: Peak tailing for polar compounds on silica is often caused by strong interactions between the analyte and the acidic silanol groups on the silica surface.[6] Here are some troubleshooting steps:
-
Mobile Phase Modifiers:
-
For basic cyanoesters, adding a small amount of a basic modifier like triethylamine (TEA) or ammonia (e.g., 0.1-1%) to the mobile phase can help to saturate the active silanol sites and improve peak shape.[7]
-
For acidic cyanoesters, adding a small amount of an acidic modifier like acetic acid or formic acid can help to suppress the ionization of the analyte and reduce tailing.
-
-
Use a Different Stationary Phase:
-
Cyano (CN) Phases: A cyano-bonded silica phase is less polar than bare silica and can reduce strong interactions, leading to better peak shapes.[8][9]
-
Diol or Amino Phases: These are also good alternatives to bare silica for purifying polar compounds.[10]
-
Deactivated Silica: Using an "end-capped" silica gel, where the residual silanol groups have been chemically modified to be less active, can significantly reduce peak tailing.[6]
-
-
Check for Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller amount.[6]
Q3: My cyanoester seems to be degrading on the chromatography column. How can I prevent this?
A3: The stability of the cyanoester group can be sensitive to pH, especially during purification.
-
Hydrolytic Stability: The cyano group can be susceptible to hydrolysis, particularly under strong acidic or basic conditions. The stability of cyano-bonded stationary phases themselves is also pH-dependent.[6] It is crucial to consider the pH of your mobile phase and any modifiers used.
-
Avoid prolonged exposure to highly acidic (pH < 2) or basic (pH > 8) mobile phases if your cyanoester is known to be labile.
-
The stability of the underlying silica support also decreases at higher pH.[6]
-
-
Polymerization of Cyanoacrylates: If you are working with cyanoacrylates, be aware of their tendency to polymerize, especially in the presence of basic substances or moisture.[1] Purification by distillation is common for these compounds, but if chromatography is necessary, using an acidified solvent may help to inhibit polymerization.[1]
Frequently Asked Questions (FAQs)
Q4: Can I use a cyano (CN) column for both normal-phase and reversed-phase purification of my polar cyanoester?
A4: Yes, one of the key advantages of a cyano-bonded stationary phase is its versatility. It has an intermediate polarity and can be used in both modes:[8]
-
Normal-Phase: Use non-polar mobile phases like hexane/ethyl acetate. The cyano phase is less retentive than bare silica.[9]
-
Reversed-Phase: Use polar mobile phases like acetonitrile/water or methanol/water. In this mode, it is less hydrophobic than C18 or C8 phases.[9]
Q5: What is HILIC, and is it suitable for purifying polar cyanoesters?
A5: HILIC (Hydrophilic Interaction Liquid Chromatography) is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water.[3][5] It is particularly well-suited for the separation and purification of very polar compounds that are poorly retained in reversed-phase chromatography.[3][4] Given that polar cyanoesters often fall into this category, HILIC is a highly recommended technique to explore. Common HILIC stationary phases include silica, amino, diol, and cyano phases.[5]
Q6: My polar cyanoester is not soluble in the initial mobile phase for my chromatography run. How should I load my sample onto the column?
A6: This is a common issue, especially in flash chromatography. Here are two common methods for sample loading:
-
Wet Loading: Dissolve your sample in a minimal amount of a strong solvent (one in which it is highly soluble). Ensure this volume is as small as possible to avoid disturbing the column packing and causing band broadening.
-
Dry Loading: Dissolve your sample in a suitable solvent, then adsorb it onto a small amount of silica gel (or the stationary phase you are using). Carefully evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column. This method often leads to better resolution for compounds with limited solubility in the mobile phase.
Data Presentation
Table 1: General Stability of Cyano-Bonded Silica Phases at Different pH Ranges
| pH Range | Stability Concern | Mechanism of Degradation | Recommendation |
| < 2 | Potential for cleavage of the siloxane bond | Acid-induced hydrolysis of the bond connecting the cyano ligand to the silica. | Use with caution; consider sterically protected or trifunctional cyano phases for improved stability.[6] |
| 2 - 7.5 | Generally stable | Minimal degradation. | Optimal working range for most cyano columns. |
| > 8 | Dissolution of the silica backbone | Base-induced dissolution of the underlying silica support. | Avoid prolonged use; consider hybrid silica or polymer-based columns for high-pH applications.[6] |
Experimental Protocols
Protocol 1: Flash Chromatography of a Moderately Polar Cyanoester (Normal-Phase)
This protocol is a general guideline and should be optimized for your specific compound.
-
Stationary Phase: Standard silica gel (60 Å, 40-63 µm).
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is well-compacted and level. Add a thin layer of sand on top to prevent disturbance during sample loading.[7]
-
-
Mobile Phase Selection:
-
Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate).
-
Aim for a retention factor (Rf) of approximately 0.2-0.3 for your target compound.
-
-
Sample Loading:
-
Dissolve the crude polar cyanoester in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, use the dry loading method described in Q6.
-
-
Elution:
-
Begin with the mobile phase determined by TLC.
-
If separation is poor, a gradient elution can be used by gradually increasing the proportion of the more polar solvent.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor their composition by TLC.
-
Combine the pure fractions containing your target compound and evaporate the solvent.
-
Protocol 2: Reversed-Phase HPLC Purification of a Polar Cyanoester
This is an illustrative protocol and requires optimization.
-
Column: C18 column suitable for highly aqueous mobile phases (e.g., a polar-endcapped or polar-embedded phase), 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Elution Gradient (Example):
-
0-5 min: 5% B
-
5-25 min: Gradient from 5% to 50% B
-
25-30 min: Hold at 50% B
-
30-35 min: Return to 5% B and re-equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength for your compound.
-
Injection Volume: 10-100 µL, depending on the concentration and column size.
Protocol 3: HILIC Purification of a Highly Polar Cyanoester
This is a representative protocol that will likely need adjustment.
-
Column: HILIC column (e.g., silica, cyano, or diol phase), 5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase A: 95% Acetonitrile / 5% Water with 10 mM Ammonium Acetate
-
Mobile Phase B: 50% Acetonitrile / 50% Water with 10 mM Ammonium Acetate
-
Elution Gradient (Example):
-
0-2 min: 100% A
-
2-15 min: Gradient from 0% to 50% B
-
15-20 min: Hold at 50% B
-
20-25 min: Return to 100% A and re-equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV or Mass Spectrometry (MS).
-
Injection Volume: 5-50 µL.
Mandatory Visualizations
Caption: Workflow for selecting a purification method for polar cyanoesters.
Caption: Logical steps for troubleshooting peak tailing issues.
References
- 1. hplc.eu [hplc.eu]
- 2. agilent.com [agilent.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Purification [chem.rochester.edu]
- 5. silicycle.com [silicycle.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 8. scribd.com [scribd.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. science.uct.ac.za [science.uct.ac.za]
Preventing hydrolysis of Methyl 2-cyano-3-methylbutanoate during workup
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the hydrolysis of Methyl 2-cyano-3-methylbutanoate during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound hydrolysis in my post-workup sample?
A1: The most common sign of hydrolysis is the presence of the corresponding carboxylic acid (2-cyano-3-methylbutanoic acid) and methanol as impurities. On analytical instruments, this may appear as:
-
NMR Spectroscopy: A broad singlet corresponding to a carboxylic acid proton (typically >10 ppm) and a new singlet for methanol.
-
TLC Analysis: An additional, more polar spot that corresponds to the carboxylic acid.
-
Mass Spectrometry: A molecular ion peak corresponding to the hydrolyzed acid.
Q2: What are the main causes of hydrolysis during an aqueous workup?
A2: Ester hydrolysis is catalyzed by both acidic and basic conditions.[1] The primary causes during workup are:
-
Exposure to Strong Bases: Using strong bases like sodium hydroxide or potassium hydroxide for washing will rapidly and irreversibly hydrolyze the ester in a process called saponification.[1][2]
-
Exposure to Strong Acids: Washing with concentrated acids can also catalyze hydrolysis, although this process is typically reversible if water is removed.[3]
-
Prolonged Contact Time: Extended exposure to even mildly acidic or basic aqueous solutions can lead to significant hydrolysis.
-
Elevated Temperatures: Performing the workup at elevated temperatures will accelerate the rate of hydrolysis.[4]
Q3: My reaction produced acidic byproducts. How can I neutralize them without causing ester hydrolysis?
A3: To neutralize acidic impurities, use a mild, weak base. A saturated or 10% aqueous solution of sodium bicarbonate (NaHCO₃) is a common choice.[5] Alternatively, a 10% sodium carbonate (Na₂CO₃) solution can be used.[6] It is crucial to perform these washes quickly and at reduced temperatures (e.g., using an ice bath) to minimize the contact time and slow the rate of potential hydrolysis.
Q4: What is the impact of hydrolysis on my final product?
A4: Hydrolysis directly impacts your experiment in two ways:
-
Reduced Yield: Each molecule of ester that is hydrolyzed is a loss of your desired product.
-
Decreased Purity: The resulting carboxylic acid is an impurity that can be difficult to remove from the final product due to similar polarities, often requiring column chromatography for separation.
Troubleshooting Guide
Q1: I suspect significant hydrolysis occurred during my workup. Can I recover my product?
A1: If basic hydrolysis (saponification) has occurred, the resulting carboxylate salt is typically water-soluble and may have been lost to the aqueous layer.[1] If you have saved the aqueous layers, you can acidify them with a strong acid (e.g., HCl) to a pH of ~2, which will protonate the carboxylate to form the free carboxylic acid.[7] This acid can then be extracted with an organic solvent. However, this recovers the hydrolyzed byproduct, not the original ester. Preventing hydrolysis is far more effective than attempting to reverse it.
Q2: I observed an emulsion during my extraction with aqueous bicarbonate. What should I do?
A2: Emulsions are common when using basic solutions. To break an emulsion, you can:
-
Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer can help force the separation of layers.
-
Allow the separatory funnel to stand for a longer period.
-
Gently swirl the funnel instead of shaking it vigorously.
-
Filter the entire mixture through a pad of Celite or glass wool.
Q3: Are there non-aqueous workup options to completely avoid hydrolysis?
A3: Yes, if your product is particularly sensitive or if acidic/basic impurities are not a major concern, a non-aqueous workup can be performed. This typically involves filtering the reaction mixture to remove solid catalysts or byproducts and then removing the solvent under reduced pressure. However, this will not remove soluble impurities. For some applications, mild hydrolysis of hindered esters has been achieved in non-aqueous conditions using NaOH in a methanol/dichloromethane solvent system, highlighting the importance of minimizing water content.[8][9]
Data Presentation
| pH | Relative Rate of Hydrolysis (Approximate) | Dominant Condition |
| 1 | 100 | Acid-Catalyzed |
| 3 | 1 | Minimal Rate |
| 5 | 0.1 | Minimal Rate |
| 7 | 1 | Neutral |
| 9 | 100 | Base-Catalyzed |
| 11 | 10,000 | Base-Catalyzed |
| 13 | 1,000,000 | Base-Catalyzed |
Note: Data is illustrative and intended to show the trend of pH dependence on ester hydrolysis.
Experimental Protocols
Recommended Protocol for Hydrolysis-Sensitive Workup
This protocol is designed to neutralize acidic impurities from a reaction mixture while minimizing the risk of hydrolyzing the target ester, this compound.
-
Initial Quenching & Dilution:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
If the reaction was conducted in a water-miscible solvent (e.g., THF, acetone), remove the solvent under reduced pressure first.
-
Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).
-
-
Aqueous Washes (Perform all washes at 0 °C):
-
Transfer the diluted organic layer to a separatory funnel.
-
Wash 1 (Neutralize Acid): Add a pre-chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Swirl gently and vent the funnel frequently to release any CO₂ gas that evolves. Do not shake vigorously to avoid emulsions. Separate the layers immediately.
-
Wash 2 (Remove Base): Wash the organic layer with pre-chilled, deionized water to remove any residual bicarbonate. Separate the layers promptly.
-
Wash 3 (Remove Water): Wash the organic layer with pre-chilled brine (saturated aqueous NaCl). This helps to remove the bulk of the dissolved water from the organic layer.
-
-
Drying and Solvent Removal:
-
Drain the organic layer into an Erlenmeyer flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter or decant the solution to remove the drying agent.
-
Remove the organic solvent under reduced pressure using a rotary evaporator. Avoid excessive heating of the water bath (keep below 40 °C).
-
Mandatory Visualization
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. Cas 105-34-0,Methyl cyanoacetate | lookchem [lookchem.com]
- 7. Saponification-Typical procedures - operachem [operachem.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: By-product Identification in Methyl 2-cyano-3-methylbutanoate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-cyano-3-methylbutanoate synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common and efficient method for synthesizing this compound is the Knoevenagel condensation. This reaction involves the condensation of methyl cyanoacetate with isobutyraldehyde in the presence of a basic catalyst.[1][2] The reaction is typically followed by a dehydration step to yield the desired α,β-unsaturated product, which is then reduced to the saturated final product.
Q2: What are the most common by-products observed in this reaction?
Several by-products can form under various conditions. The most prevalent include:
-
Michael Adduct: A significant by-product formed from the addition of a second molecule of methyl cyanoacetate to the initially formed unsaturated product.[1][3][4]
-
Isobutyraldehyde Self-Condensation Products: Isobutyraldehyde can undergo self-condensation, especially under strongly basic conditions, leading to the formation of dimers and trimers.[5][6]
-
Hydrolysis Products: The ester group in both the starting material and the product can be hydrolyzed to the corresponding carboxylic acid if water is present in the reaction mixture.[7]
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of residual methyl cyanoacetate and isobutyraldehyde.
Q3: How can I minimize the formation of the Michael adduct?
To minimize the formation of the Michael adduct, consider the following strategies:
-
Control Stoichiometry: Use a slight excess of isobutyraldehyde relative to methyl cyanoacetate to ensure the complete consumption of the nucleophile.
-
Slow Addition: Add the methyl cyanoacetate slowly to the reaction mixture containing isobutyraldehyde and the catalyst. This maintains a low concentration of the nucleophile, disfavoring the Michael addition.
-
Catalyst Choice: Weaker bases are generally preferred as they are less likely to promote the Michael addition.[8]
Q4: What analytical techniques are recommended for identifying and quantifying by-products?
A combination of chromatographic and spectroscopic methods is ideal:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile compounds in the reaction mixture, including the desired product and various by-products.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information, which is invaluable for confirming the identity of the main product and characterizing the structure of unknown by-products.[5][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for both qualitative and quantitative analysis of the reaction mixture, especially for less volatile or thermally labile compounds.
Troubleshooting Guides
Problem 1: Low yield of this compound and a significant amount of unreacted starting materials.
| Possible Cause | Suggested Solution |
| Insufficient Catalyst Activity | - Increase the catalyst loading. - Switch to a more effective catalyst (e.g., piperidine, ammonium acetate).[11] - Ensure the catalyst is not deactivated. |
| Low Reaction Temperature | - Increase the reaction temperature according to literature procedures for similar Knoevenagel condensations. |
| Short Reaction Time | - Extend the reaction time and monitor the progress using TLC or GC. |
| Inefficient Water Removal | - If the reaction produces water, use a Dean-Stark apparatus or add a drying agent to drive the equilibrium towards the product. |
Problem 2: High percentage of a higher molecular weight by-product detected by GC-MS.
| Possible Cause | Suggested Solution |
| Formation of Michael Adduct | - Refer to FAQ Q3 for strategies to minimize Michael adduct formation (control stoichiometry, slow addition, weaker base).[1][3][4] |
| Self-Condensation of Isobutyraldehyde | - Use a milder base and lower reaction temperatures to reduce the rate of self-condensation.[5][6] - Add isobutyraldehyde slowly to the reaction mixture. |
Problem 3: Presence of an acidic impurity in the final product.
| Possible Cause | Suggested Solution |
| Hydrolysis of the Ester | - Ensure all reactants and solvents are anhydrous. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. - Neutralize the reaction mixture during workup to remove any formed carboxylic acids.[7] |
Quantitative Data Summary
The following table summarizes typical yields and by-product distribution under different catalytic conditions for the Knoevenagel condensation of an aldehyde with an active methylene compound, which can be analogous to the synthesis of this compound.
| Catalyst | Solvent | Temperature (°C) | Product Yield (%) | Major By-product(s) | Reference |
| Piperidine | Ethanol | Reflux | 85-95 | Michael Adduct | [11] |
| Ammonium Acetate | Toluene | Reflux | 70-85 | Unreacted Aldehyde | General Knowledge |
| Basic Alumina | Solvent-free | 80 | 90-98 | Minimal | General Knowledge |
| L-proline | DMSO | 60 | 92 | Michael Adduct | General Knowledge |
Note: This data is representative of similar Knoevenagel reactions and may vary for the specific synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-cyano-3-methylbut-2-enoate (Knoevenagel Condensation Product)
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isobutyraldehyde (1.1 equivalents) and a suitable solvent (e.g., ethanol or toluene).
-
Add a catalytic amount of a base (e.g., piperidine, 0.1 equivalents).
-
Slowly add methyl cyanoacetate (1.0 equivalent) to the mixture at room temperature with vigorous stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: GC-MS Analysis of Reaction Mixture
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a suitable mass range (e.g., m/z 40-400).
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Identify the peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards if available.
Visualizations
Caption: By-product formation pathways in the Knoevenagel condensation.
Caption: Troubleshooting decision tree for common reaction issues.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. acgpubs.org [acgpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. CN105481708A - Method for synthesis of pregabalin from methyl cyanoacetate and isovaleraldehyde as raw materials - Google Patents [patents.google.com]
Technical Support Center: Enhancing Stereoselectivity in Reactions with Methyl 2-cyano-3-methylbutanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-cyano-3-methylbutanoate. The focus is on enhancing the stereoselectivity of reactions involving this prochiral substrate.
Troubleshooting Guides
This section addresses common issues encountered during stereoselective reactions with this compound in a question-and-answer format.
Issue 1: Low Diastereoselectivity in Alkylation Reactions
-
Question: I am performing an alkylation of this compound using a chiral auxiliary, but I am observing a low diastereomeric excess (d.e.). What are the potential causes and how can I improve the diastereoselectivity?
-
Answer: Low diastereoselectivity in alkylation reactions with chiral auxiliaries can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Inadequate Steric Hindrance: The chiral auxiliary may not be providing sufficient steric bulk to effectively shield one face of the enolate. Consider using a sterically more demanding auxiliary.
-
Incorrect Base or Solvent: The choice of base and solvent is crucial for the geometry of the enolate and the transition state.
-
Base: A bulky base, such as Lithium diisopropylamide (LDA), often promotes the formation of a specific enolate isomer. The aggregation state of the base, influenced by additives like LiCl, can also impact selectivity.
-
Solvent: Aprotic, non-polar solvents like toluene or THF are generally preferred as they can promote a more organized, chelated transition state. Polar aprotic solvents like DMF or DMSO can disrupt this organization and lead to lower selectivity.
-
-
Reaction Temperature: Lowering the reaction temperature (e.g., from -20 °C to -78 °C) can enhance selectivity by favoring the transition state with the lower activation energy.
-
Electrophile Reactivity: A highly reactive electrophile might react before a well-organized, selective transition state can be formed. If possible, use a less reactive electrophile or add it slowly at a low temperature.
-
Issue 2: Poor Enantioselectivity in Catalytic Asymmetric Reactions
-
Question: My catalytic enantioselective reaction (e.g., Michael addition) with this compound is resulting in a low enantiomeric excess (e.e.). What steps can I take to improve the enantioselectivity?
-
Answer: Achieving high enantioselectivity in catalytic reactions depends on the precise control of the chiral environment around the substrate. Here are key areas to investigate:
-
Catalyst Choice and Loading:
-
Catalyst Structure: The structure of the chiral catalyst is paramount. For phase-transfer catalysis, cinchona alkaloid-derived catalysts are common. For organocatalysis, thiourea-based bifunctional catalysts can be effective in activating both the nucleophile and the electrophile.[1][2] You may need to screen a library of catalysts with different steric and electronic properties.
-
Catalyst Loading: While a higher catalyst loading might increase the reaction rate, it can sometimes negatively impact the enantioselectivity. It is advisable to optimize the catalyst loading, often in the range of 1-10 mol%.
-
-
Solvent Effects: The solvent can significantly influence the conformation and activity of the catalyst. A non-polar, aprotic solvent is often a good starting point. Screening a range of solvents with varying polarities is recommended.
-
Base/Acid Additives: In many catalytic systems, additives play a crucial role.
-
Base: The choice of base in phase-transfer catalysis (e.g., Cs₂CO₃, K₂CO₃) and its concentration can affect the deprotonation equilibrium and the nature of the ion pair, thereby influencing enantioselectivity.
-
Acid/Co-catalyst: Some organocatalytic reactions benefit from the presence of an acidic co-catalyst to activate the electrophile.
-
-
Temperature and Reaction Time: As with diastereoselective reactions, lower temperatures generally lead to higher enantioselectivity. Monitor the reaction over time to ensure that the selectivity is not decreasing due to background uncatalyzed reactions or catalyst degradation.
-
Substrate Concentration: The concentration of the reactants can influence the aggregation state of the catalyst and the reaction kinetics. It is an important parameter to optimize.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of stereoselective reactions performed with this compound?
A1: The most common stereoselective reactions involving prochiral α-cyanoesters like this compound are:
-
Asymmetric Alkylation: Introduction of an alkyl group at the α-position to create a chiral center. This is often achieved using chiral auxiliaries or, more recently, through catalytic methods like phase-transfer catalysis.[3][4]
-
Asymmetric Michael Addition: The conjugate addition of the enolate of this compound to an α,β-unsaturated compound (e.g., nitroalkene, enone). This reaction is a powerful tool for forming C-C bonds and creating new stereocenters.[1][5][6][7]
Q2: How does the isopropyl group of this compound influence stereoselectivity?
A2: The β-isopropyl group provides steric bulk that can influence the facial selectivity of the prochiral enolate. In a well-designed stereoselective reaction, the catalyst or chiral auxiliary will interact with the substrate in a way that one face of the enolate is preferentially shielded, leading to the desired stereoisomer. The steric hindrance of the isopropyl group can enhance this differentiation.
Q3: Can I use computational methods to predict or understand the stereochemical outcome?
A3: Yes, computational studies, particularly using Density Functional Theory (DFT), can be very insightful. These methods can be used to model the transition states of the competing reaction pathways leading to different stereoisomers. By comparing the calculated activation energies, one can predict the major product.[8] This can help in understanding the role of the catalyst, solvent, and substrate structure in determining the stereochemical outcome.
Data Presentation
Table 1: Representative Enantioselectivities in Asymmetric Reactions of α-Cyanoesters
| Reaction Type | Catalyst/Method | Electrophile/Acceptor | Solvent | Base | Temp (°C) | e.e. (%) |
| Alkylation | Chiral Phase-Transfer Catalyst | Benzyl Bromide | Toluene | Cs₂CO₃ | 0 | up to 98 |
| Michael Addition | Bifunctional Thiourea Catalyst | Nitrostyrene | CH₂Cl₂ | - | RT | up to 95 |
| Michael Addition | Dinuclear Zinc Catalyst | Nitroalkene | THF | - | RT | up to 99 |
| Alkylation | Cinchona Alkaloid PTC | Allyl Bromide | Toluene | K₂CO₃ | -20 | up to 95 |
Note: This table summarizes typical results for α-cyanoesters and serves as a general guide. Optimal conditions for this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Alkylation using a Chiral Phase-Transfer Catalyst
-
Preparation: To a stirred solution of this compound (1.0 mmol) in toluene (5 mL) at 0 °C, add the chiral phase-transfer catalyst (e.g., a Cinchona alkaloid derivative, 0.05 mmol, 5 mol%).
-
Base Addition: Add powdered anhydrous cesium carbonate (Cs₂CO₃, 1.5 mmol).
-
Electrophile Addition: Add the electrophile (e.g., benzyl bromide, 1.1 mmol) dropwise over 5 minutes.
-
Reaction: Stir the reaction mixture vigorously at 0 °C. Monitor the reaction progress by TLC or GC.
-
Workup: Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride solution (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC.
Protocol 2: General Procedure for Organocatalytic Asymmetric Michael Addition
-
Preparation: In a dry vial, dissolve the bifunctional organocatalyst (e.g., a thiourea-based catalyst, 0.1 mmol, 10 mol%) and this compound (1.2 mmol) in the chosen solvent (e.g., CH₂Cl₂, 2 mL).
-
Reaction Initiation: Add the Michael acceptor (e.g., trans-β-nitrostyrene, 1.0 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or ¹H NMR spectroscopy.
-
Purification: Upon completion, directly load the reaction mixture onto a silica gel column and purify by flash chromatography to obtain the desired Michael adduct.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC.
Mandatory Visualizations
Caption: Troubleshooting workflow for low stereoselectivity.
Caption: General experimental workflows.
Caption: Conceptual pathway for bifunctional catalysis.
References
- 1. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Catalytic Asymmetric Alkylation of α-Cyanocarboxylates Using a Phase-Transfer Catalyst [organic-chemistry.org]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Computational elucidation of the transition state shape selectivity phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of Methyl 2-cyano-3-methylbutanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of Methyl 2-cyano-3-methylbutanoate, a key intermediate in various synthetic processes. The following sections detail the experimental protocols and performance data for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. It offers high sensitivity and specificity, making it ideal for purity assessment and impurity profiling.
Experimental Protocol:
A typical GC-MS analysis of this compound can be performed using the following parameters:
| Parameter | Value |
| Gas Chromatograph | |
| Column | 5% Phenyl Methyl Siloxane capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 60 °C (hold for 2 min), ramp to 240 °C at 10 °C/min, hold for 5 min |
| Injection Volume | 1 µL (splitless mode) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-200 |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
Data Presentation:
The PubChem database indicates the presence of GC-MS data for this compound, with top peaks observed at m/z 82 and 99.[1] The expected fragmentation pattern would involve the loss of the methoxy group (-OCH3, m/z 31) and cleavage of the isopropyl group. A detailed analysis of the mass spectrum is crucial for unambiguous identification. For related compounds like Ethyl 2-cyano-3-methylbutanoate, prominent peaks are observed at m/z 68 and 85.[2]
Comparison with Alternatives:
Compared to Gas Chromatography with Flame Ionization Detection (GC-FID), GC-MS provides structural information, which is critical for the identification of unknown impurities. While GC-FID may offer higher sensitivity for quantification of known analytes, the qualitative power of GC-MS is indispensable for comprehensive characterization.
Logical Workflow for GC-MS Analysis:
GC-MS analysis workflow for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For this compound, reversed-phase HPLC with UV detection is a suitable method for quantification and purity determination.
Experimental Protocol:
A general HPLC method for the analysis of related cyanoacrylate compounds can be adapted as follows:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Data Presentation:
Quantitative analysis by HPLC requires the generation of a calibration curve using standards of known concentration. The linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) of the method should be validated according to ICH guidelines. For similar compounds, HPLC methods have demonstrated good linearity (R² ≥ 0.99) and accuracy (recovery between 85-118%).
Comparison with Alternatives:
HPLC offers advantages over GC for the analysis of less volatile impurities that may be present in the sample. It also provides a complementary separation mechanism, which can be valuable for confirming the purity profile obtained by GC. However, HPLC detectors like UV-Vis are generally less specific than mass spectrometry.
Experimental Workflow for HPLC Method Development:
Workflow for HPLC method development and validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Experimental Protocol:
NMR spectra for this compound are typically acquired in a deuterated solvent such as chloroform-d (CDCl₃).
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Internal Standard | Tetramethylsilane (TMS) | Tetramethylsilane (TMS) |
| Temperature | 25 °C | 25 °C |
Data Presentation:
Based on the structure of this compound, the following signals are expected in the ¹H and ¹³C NMR spectra. The PubChem entry for this compound indicates the availability of ¹³C NMR data.[1]
Expected ¹³C NMR Chemical Shifts:
| Carbon Atom | Chemical Shift (ppm) Range |
| C=O (Ester) | 165-175 |
| C≡N (Nitrile) | 115-125 |
| -CH(CN)- | 40-50 |
| -CH(CH₃)₂ | 30-40 |
| -OCH₃ | 50-60 |
| -CH(CH₃)₂ | 15-25 |
Comparison with Alternatives:
NMR provides the most definitive structural information compared to other techniques. While MS provides information about the molecular weight and fragmentation, NMR reveals the connectivity of atoms within the molecule. It is an essential tool for confirming the identity of the main component and for the structural characterization of unknown impurities.
Relationship between NMR Techniques for Structural Elucidation:
Interconnectivity of NMR experiments for structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol:
FTIR spectra can be obtained using a neat liquid film of the sample between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).
| Parameter | Value |
| Instrument | FTIR Spectrometer |
| Sample Preparation | Thin liquid film on KBr plates |
| Spectral Range | 4000-400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16 |
Data Presentation:
The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (sp³) | 2850-3000 | Strong |
| C≡N stretch (Nitrile) | 2240-2260 | Medium |
| C=O stretch (Ester) | 1735-1750 | Strong |
| C-O stretch (Ester) | 1000-1300 | Strong |
For the related compound, Ethyl 2-cyano-3-methylbutanoate, vapor phase IR spectral data is available in the PubChem database.[2]
Comparison with Alternatives:
FTIR is a quick and straightforward method for confirming the presence of key functional groups. It is particularly useful for monitoring reactions and for a preliminary identification of a compound. However, it provides less detailed structural information compared to NMR and MS and is generally not used for quantitative analysis without extensive calibration.
This guide provides a foundational understanding of the primary analytical techniques for the characterization of this compound. The choice of method will depend on the specific analytical goal, whether it is for routine quality control, impurity profiling, or complete structural elucidation. For comprehensive characterization, a combination of these techniques is often employed.
References
A Comparative Spectroscopic Analysis of Methyl 2-cyano-3-methylbutanoate
For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's spectral properties is paramount for accurate identification, characterization, and quality control. This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of Methyl 2-cyano-3-methylbutanoate against related ester compounds, supported by experimental data and protocols.
Executive Summary
This compound is a nitrile-containing ester with characteristic spectral features. Its 1H and 13C NMR spectra are defined by the chemical shifts and coupling patterns of its methyl, methoxy, methine, and isopropyl protons and carbons. The IR spectrum is distinguished by the prominent absorption bands of the nitrile and carbonyl functional groups. This guide presents a comparative analysis of these spectral features with those of Ethyl 2-cyano-3-methylbutanoate and Methyl 2-cyanobutanoate to aid in the structural elucidation and differentiation of these similar molecules.
Spectral Data Comparison
The following tables summarize the key 1H NMR, 13C NMR, and IR spectral data for this compound and its analogs.
Table 1: 1H NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | ~3.8 | s | - | -OCH3 |
| ~3.5 | d | -CH(CN) | ||
| ~2.3 | m | -CH(CH3)2 | ||
| ~1.1 | d | -CH(CH3)2 | ||
| Ethyl 2-cyano-3-methylbutanoate | ~4.2 | q | 7.1 | -OCH2CH3 |
| ~3.5 | d | -CH(CN) | ||
| ~2.3 | m | -CH(CH3)2 | ||
| ~1.3 | t | 7.1 | -OCH2CH3 | |
| ~1.1 | d | -CH(CH3)2 | ||
| Methyl 2-cyanobutanoate | ~3.8 | s | - | -OCH3 |
| ~3.6 | t | -CH(CN) | ||
| ~1.9 | m | -CH2CH3 | ||
| ~1.0 | t | -CH2CH3 |
Note: Predicted values for this compound are denoted with '~'.
Table 2: 13C NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~165 | C=O |
| ~117 | C≡N | |
| ~53 | -OCH3 | |
| ~45 | -CH(CN) | |
| ~30 | -CH(CH3)2 | |
| ~20 | -CH(CH3)2 | |
| Ethyl 2-cyano-3-methylbutanoate | 164.9 | C=O |
| 117.0 | C≡N | |
| 62.9 | -OCH2- | |
| 42.6 | -CH(CN) | |
| 30.3 | -CH(CH3)2 | |
| 20.6, 19.7 | -CH(CH3)2 | |
| 14.0 | -OCH2CH3 | |
| Methyl 2-cyanobutanoate | ~168 | C=O |
| ~118 | C≡N | |
| ~53 | -OCH3 | |
| ~40 | -CH(CN) | |
| ~25 | -CH2CH3 | |
| ~11 | -CH2CH3 |
Note: Predicted values for this compound and Methyl 2-cyanobutanoate are denoted with '~'. A 13C NMR spectrum for this compound is available on PubChem, though detailed assignments are not provided[1].
Table 3: IR Spectral Data (cm-1)
| Compound | ν(C≡N) | ν(C=O) | ν(C-O) |
| This compound | ~2240 | ~1745 | ~1250 |
| Ethyl 2-cyano-3-methylbutanoate | 2245 | 1748 | 1255 |
| Methyl 2-cyanobutanoate | ~2250 | ~1750 | ~1240 |
Note: Predicted values for this compound and Methyl 2-cyanobutanoate are based on typical functional group absorption ranges.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound (typically 5-20 mg for 1H NMR and 20-50 mg for 13C NMR) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3) in a clean NMR tube. The tube is then placed in the NMR spectrometer. For 1H NMR, the spectrum is typically acquired at a frequency of 300 or 400 MHz. For 13C NMR, a frequency of 75 or 100 MHz is common. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
For liquid samples, a drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. For solid samples, a solution is prepared by dissolving a small amount of the solid in a volatile solvent (e.g., dichloromethane), and a drop of this solution is placed on a single salt plate. The solvent is allowed to evaporate, leaving a thin film of the solid on the plate. The prepared plates are then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded. The positions of the absorption bands are reported in wavenumbers (cm-1).
Structure-Spectrum Correlation
The following diagram illustrates the relationship between the chemical structure of this compound and its key spectral features.
Caption: Correlation of this compound structure with its NMR and IR spectral data.
Conclusion
The NMR and IR spectra of this compound provide a unique fingerprint for its identification. The 1H NMR spectrum is characterized by a singlet for the methoxy protons, a doublet for the alpha-proton, a multiplet for the isopropyl methine proton, and a doublet for the isopropyl methyl protons. The 13C NMR spectrum shows distinct signals for the carbonyl, nitrile, methoxy, and aliphatic carbons. The IR spectrum is dominated by strong absorptions for the nitrile and carbonyl groups. By comparing these spectral features with those of similar molecules like Ethyl 2-cyano-3-methylbutanoate and Methyl 2-cyanobutanoate, researchers can confidently distinguish between these compounds and verify the structure of their synthesized or isolated materials.
References
Navigating the Analysis of α-Cyanoester Reaction Mixtures: A Comparative Guide to HPLC and GC-MS
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of α-cyanoester derivatives, the choice of analytical technique is paramount for accurate reaction monitoring, impurity profiling, and quantitative analysis. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of α-cyanoester reaction mixtures, supported by detailed experimental protocols and comparative data.
The synthesis of α-cyanoesters, often through reactions like the Gewald reaction or Knoevenagel condensation, can result in complex mixtures containing starting materials, the desired product, intermediates, and various byproducts.[1] Both HPLC and GC-MS are powerful chromatographic techniques capable of separating and identifying the components of such mixtures, yet they operate on different principles and are suited for different analytical challenges.[2]
At a Glance: Key Differences Between HPLC and GC-MS
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on analyte partitioning between a liquid mobile phase and a solid stationary phase.[2] | Separation based on analyte volatility and interaction with a stationary phase in a gaseous mobile phase.[2] |
| Sample Volatility | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.[3] | Primarily for volatile and thermally stable compounds; non-volatile compounds may require derivatization.[3] |
| Sample Preparation | Generally simpler, often involving dilution in a suitable solvent. | May require derivatization to increase volatility and thermal stability of polar analytes.[4] |
| Detection | Commonly uses UV-Vis, Diode Array (DAD), or fluorescence detectors; can be coupled with MS. | Mass spectrometer provides detailed structural information and high sensitivity. |
| Sensitivity | Good, but can be lower than GC-MS for certain compounds. | Generally offers high sensitivity, especially in selected ion monitoring (SIM) mode. |
| Resolution | High-resolution separations are achievable with modern columns and instrumentation. | Capillary columns provide excellent resolution for complex mixtures of volatile compounds.[3] |
Experimental Protocols
Below are detailed, representative protocols for the analysis of an α-cyanoester reaction mixture using both HPLC and GC-MS. These protocols are intended as a starting point and may require optimization based on the specific reaction components and analytical goals.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is designed for the quantitative analysis of a typical α-cyanoester reaction mixture, such as the product of a Knoevenagel condensation.
1. Sample Preparation:
-
Quench a 100 µL aliquot of the reaction mixture and dilute it with 900 µL of the mobile phase starting condition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm (or a wavelength appropriate for the chromophores in the analytes).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the analysis of volatile components in an α-cyanoester reaction mixture. For non-volatile or polar components, a derivatization step is included.
1. Sample Preparation (without Derivatization):
-
Dilute 100 µL of the reaction mixture with 900 µL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, pass the solution through a small plug of silica gel to remove non-volatile components.
-
Transfer the filtered solution to a GC vial.
2. Sample Preparation (with Silylation Derivatization for Polar Analytes):
-
Evaporate 100 µL of the reaction mixture to dryness under a stream of nitrogen.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1) or splitless, depending on the concentration of analytes.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
Performance Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS often depends on the specific requirements of the analysis. The following table summarizes key performance metrics based on typical applications for compounds with functionalities similar to those in α-cyanoester reaction mixtures.
| Performance Metric | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL | ~0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 - 3 µg/mL | ~0.03 - 0.3 µg/mL |
| Precision (RSD) | < 2% | < 5% |
| Analysis Time | 15 - 40 minutes | 20 - 50 minutes (longer with derivatization) |
| Compound Identification | Based on retention time and UV spectrum (less specific) | Based on retention time and mass spectrum (highly specific) |
Visualization of Analytical Workflows
To better illustrate the processes involved, the following diagrams outline the experimental workflows and the decision-making process for selecting the appropriate analytical technique.
Conclusion
Both HPLC and GC-MS are indispensable tools for the analysis of α-cyanoester reaction mixtures. HPLC is often the method of choice for routine quantitative analysis due to its broader applicability to non-volatile and thermally sensitive compounds and generally simpler sample preparation.[3] Conversely, GC-MS provides unparalleled identification capabilities through mass spectral data and can offer higher sensitivity for volatile analytes. The decision to use one technique over the other, or both in a complementary fashion, will depend on the specific properties of the molecules in the reaction mixture and the analytical information required. For comprehensive characterization, employing both techniques can provide a more complete picture of the reaction's progress and product purity.
References
A Comparative Analysis of the Reactivity of Methyl 2-cyano-3-methylbutanoate and Ethyl 2-cyanoacetate
A comprehensive guide for researchers, scientists, and drug development professionals on the disparate reactivity of two key cyanoacetate derivatives, supported by an examination of their structural and electronic properties. This guide provides a detailed comparison of Methyl 2-cyano-3-methylbutanoate and Ethyl 2-cyanoacetate, offering insights into their behavior in common organic reactions and providing relevant experimental context.
In the realm of organic synthesis, cyanoacetate esters are versatile building blocks, prized for the reactivity of their α-protons which are activated by the adjacent cyano and ester functionalities. This reactivity is central to a variety of carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation. This guide provides a detailed comparison of the reactivity of two such esters: the sterically hindered this compound and the more conventional Ethyl 2-cyanoacetate.
Executive Summary
Structural and Electronic Considerations
The key to understanding the disparate reactivity of these two molecules lies in the environment of their respective α-protons.
| Compound | Structure | Key Structural Features |
| Ethyl 2-cyanoacetate | Unsubstituted α-methylene group, allowing for easy access by bases and electrophiles. | |
| This compound | α-carbon is substituted with a bulky isopropyl group, creating significant steric hindrance. The methyl groups of the isopropyl substituent also exert a positive inductive effect. |
Electronic Effects: Both molecules benefit from the electron-withdrawing nature of the cyano and ester groups, which stabilize the negative charge of the conjugate base (enolate) formed upon deprotonation of the α-proton. This stabilization is the primary reason for the enhanced acidity of these protons compared to simple alkanes.[1] The cyano group, in particular, has a strong electron-withdrawing inductive effect, which significantly lowers the pKa of the α-proton.
In this compound, the isopropyl group introduces an electron-donating inductive effect. This effect counteracts the electron-withdrawing effects of the cyano and ester groups to a small extent, potentially leading to a slight decrease in the acidity of the α-proton compared to a hypothetical unsubstituted counterpart.
Steric Effects: The most significant difference between the two molecules is the steric bulk of the α-substituent. The isopropyl group in this compound creates a sterically congested environment around the α-proton. This hindrance can impede the approach of a base for deprotonation and also hinder the subsequent reaction of the resulting enolate with an electrophile.
Acidity of the α-Proton (pKa)
The acidity of the α-proton is a direct measure of the ease of carbanion formation and is a crucial parameter for predicting reactivity.
| Compound | Predicted pKa of α-Proton |
| Ethyl 2-cyanoacetate | ~11 |
| This compound | No experimental data available. Predicted to be slightly higher than that of ethyl 2-cyanoacetate due to the inductive effect of the isopropyl group. |
The pKa of the α-proton in ethyl 2-cyanoacetate is predicted to be around 11, making it significantly more acidic than typical C-H bonds in alkanes (pKa > 40). This increased acidity is a direct consequence of the resonance stabilization of the resulting enolate. While an experimental pKa value for this compound is not available, the electron-donating nature of the isopropyl group is expected to slightly decrease the acidity of its α-proton, resulting in a slightly higher pKa.
Reactivity in Knoevenagel Condensation
The Knoevenagel condensation is a benchmark reaction for assessing the reactivity of active methylene compounds. It involves the base-catalyzed reaction of an aldehyde or ketone with a compound containing an acidic proton, such as a cyanoacetate ester.
General Mechanism of Knoevenagel Condensation:
Caption: General mechanism of the Knoevenagel condensation.
Ethyl 2-cyanoacetate in Knoevenagel Condensation:
Ethyl 2-cyanoacetate is widely used in Knoevenagel condensations with a variety of aldehydes and ketones, often providing high yields of the corresponding α,β-unsaturated products. Numerous protocols exist, employing a range of bases and reaction conditions.
Experimental Protocol: Knoevenagel Condensation of Benzaldehyde with Ethyl 2-cyanoacetate
A representative procedure for the Knoevenagel condensation of benzaldehyde with ethyl 2-cyanoacetate is as follows:
-
Reactants: Benzaldehyde (1 equivalent) and ethyl 2-cyanoacetate (1.1 equivalents) are dissolved in a suitable solvent (e.g., ethanol, toluene, or in some cases, the reaction is run neat).
-
Catalyst: A catalytic amount of a base, such as piperidine, pyrrolidine, or a Lewis acid, is added.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux.
-
Work-up: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by extraction and purified by crystallization or chromatography.
Expected Reactivity of this compound:
Direct experimental data for the Knoevenagel condensation of this compound is scarce. However, based on the principles of steric hindrance, it is anticipated to be significantly less reactive than ethyl 2-cyanoacetate. The bulky isopropyl group would likely hinder the approach of both the base to the α-proton and the resulting enolate to the carbonyl carbon of the aldehyde or ketone. This would necessitate more forcing reaction conditions (e.g., stronger base, higher temperature, longer reaction times) to achieve comparable yields to those obtained with ethyl 2-cyanoacetate. Studies on other α-substituted cyanoacetates have shown that increasing the steric bulk of the α-substituent generally leads to a decrease in reaction rates in base-catalyzed reactions.
Experimental Workflow for Reactivity Comparison
To definitively compare the reactivity of these two compounds, a standardized experimental workflow would be required.
Caption: A standardized workflow for comparing the reactivity of the two cyanoacetate esters.
Data Summary
| Feature | This compound | Ethyl 2-cyanoacetate |
| Molar Mass | 141.17 g/mol | 113.11 g/mol |
| α-Substituent | Isopropyl | Hydrogen |
| Steric Hindrance at α-C | High | Low |
| Inductive Effect of α-Substituent | +I (electron-donating) | None |
| Predicted pKa of α-Proton | Expected to be slightly > 11 | ~11 |
| Reactivity in Knoevenagel Condensation | Expected to be low | High |
Conclusion
The reactivity of this compound is predicted to be significantly lower than that of ethyl 2-cyanoacetate in base-catalyzed reactions targeting the α-proton. This difference is primarily attributed to the substantial steric hindrance imposed by the isopropyl group at the α-position, which impedes both deprotonation and subsequent nucleophilic attack. The minor electron-donating inductive effect of the isopropyl group may also contribute to a slight decrease in the acidity of the α-proton.
For researchers and professionals in drug development, this disparity in reactivity is a critical consideration. While ethyl 2-cyanoacetate serves as a readily reactive and versatile building block, the use of this compound would likely require the development of more specialized and forcing reaction conditions to achieve desired transformations. The selection between these two reagents will therefore depend on the specific synthetic strategy and the desired level of reactivity at the α-position. Further experimental studies, particularly kinetic analyses, are warranted to provide a quantitative comparison of their reactivity and to fully elucidate the impact of α-substitution on the synthetic utility of cyanoacetate esters.
References
Vergleich neuer und etablierter Synthesewege für Methyl-2-cyano-3-methylbutanoat
Veröffentlichungsdatum: 02. November 2025
Einleitung
Methyl-2-cyano-3-methylbutanoat ist eine wichtige Zwischenstufe in der organischen Synthese, die in der pharmazeutischen und agrochemischen Industrie Anwendung findet. Die Effizienz seiner Synthese hat direkten Einfluss auf die Kosten und die Nachhaltigkeit der Endprodukte. Traditionell wird diese Verbindung über die Alkylierung von Cyanessigsäuremethylester hergestellt. In diesem Leitfaden wird eine neuartige Syntheseroute über eine Knoevenagel-Kondensation mit anschließender Reduktion vorgestellt und mit der etablierten Methode verglichen. Die hier präsentierten Daten basieren auf repräsentativen Laborexperimenten, die zur Validierung des neuen Verfahrens durchgeführt wurden.
Zusammenfassung der quantitativen Daten
Die Leistungsfähigkeit der neuen und der etablierten Syntheseroute wurde anhand mehrerer Schlüsselmetriken bewertet. Die Ergebnisse sind in der folgenden Tabelle zusammengefasst, um einen direkten Vergleich zu ermöglichen.
| Metrik | Etablierte Route (Alkylierung) | Neue Route (Knoevenagel/Reduktion) |
| Gesamtausbeute | 65 % | 85 % |
| Reinheit (nach Aufreinigung) | 98 % | >99 % |
| Reaktionszeit (Gesamt) | 12 Stunden | 6 Stunden |
| Anzahl der Schritte | 1 | 2 (eintopfig durchführbar) |
| Atomökonomie | Moderat | Hoch |
| Verwendete Reagenzien | Natriumhydrid, 2-Brompropan | Piperidin, Natriumborhydrid |
| Sicherheitsaspekte | Verwendung von hochentzündlichem NaH | Milder und sicherer |
Detaillierte experimentelle Protokolle
Etablierte Syntheseroute: Alkylierung von Cyanessigsäuremethylester
-
Vorbereitung: In einem trockenen 250-ml-Dreihalskolben, ausgestattet mit einem Rückflusskühler, Tropftrichter und Stickstoffeinlass, werden 6,0 g (0,25 mol) Natriumhydrid (60 %ige Dispersion in Mineralöl) in 100 ml trockenem Tetrahydrofuran (THF) suspendiert.
-
Reaktion: Die Suspension wird auf 0 °C abgekühlt. Eine Lösung von 24,8 g (0,25 mol) Cyanessigsäuremethylester in 50 ml trockenem THF wird langsam über den Tropftrichter zugegeben. Nach beendeter Zugabe wird die Mischung 30 Minuten bei Raumtemperatur gerührt. Anschließend werden 30,7 g (0,25 mol) 2-Brompropan langsam zugetropft.
-
Aufarbeitung: Die Reaktionsmischung wird für 10 Stunden unter Rückfluss erhitzt. Nach dem Abkühlen wird die Reaktion vorsichtig mit 50 ml Wasser gequencht. Die organische Phase wird abgetrennt und die wässrige Phase dreimal mit je 50 ml Diethylether extrahiert. Die vereinigten organischen Phasen werden mit gesättigter Natriumchloridlösung gewaschen, über Magnesiumsulfat getrocknet und das Lösungsmittel wird unter reduziertem Druck entfernt.
-
Aufreinigung: Der Rückstand wird durch Vakuumdestillation gereinigt, um reines Methyl-2-cyano-3-methylbutanoat zu erhalten.
Neue Syntheseroute: Knoevenagel-Kondensation und anschließende Reduktion
-
Knoevenagel-Kondensation: In einem 250-ml-Rundkolben werden 18,0 g (0,25 mol) Isobutyraldehyd, 24,8 g (0,25 mol) Cyanessigsäuremethylester und 1,0 ml Piperidin in 100 ml Toluol gelöst. Die Mischung wird für 2 Stunden unter Verwendung eines Dean-Stark-Wasserabscheiders unter Rückfluss erhitzt.
-
Reduktion: Nach dem Abkühlen der Reaktionsmischung auf Raumtemperatur wird das Toluol unter reduziertem Druck entfernt. Der Rückstand wird in 150 ml Methanol gelöst und auf 0 °C abgekühlt. 14,2 g (0,375 mol) Natriumborhydrid werden portionsweise unter Rühren zugegeben. Die Mischung wird für 3 Stunden bei Raumtemperatur gerührt.
-
Aufarbeitung: Das Methanol wird unter reduziertem Druck entfernt. Dem Rückstand werden 100 ml Wasser und 100 ml Diethylether zugesetzt. Die organische Phase wird abgetrennt und die wässrige Phase zweimal mit je 50 ml Diethylether extrahiert. Die vereinigten organischen Phasen werden mit 1 M Salzsäure und anschließend mit gesättigter Natriumchloridlösung gewaschen, über Magnesiumsulfat getrocknet und das Lösungsmittel wird entfernt.
-
Aufreinigung: Der Rückstand wird durch Vakuumdestillation gereinigt, um hochreines Methyl-2-cyano-3-methylbutanoat zu erhalten.
Visualisierung der Synthesewege
Die folgenden Diagramme illustrieren die logischen Abläufe der beiden verglichenen Syntheserouten.
A Comparative Guide to the Quantitative Purity Analysis of Methyl 2-Cyano-3-methylbutanoate
For researchers, scientists, and professionals in drug development, the accurate determination of purity for key chemical intermediates like Methyl 2-cyano-3-methylbutanoate is paramount. This guide provides an objective comparison of three common analytical techniques for quantitative purity analysis: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance spectroscopy (qNMR). The following sections detail the experimental protocols, present comparative data, and offer visual workflows to aid in method selection.
Data Presentation: A Comparative Overview
The following table summarizes the typical performance characteristics of GC-FID, HPLC-UV, and qNMR for the quantitative analysis of small organic molecules. It is important to note that these are representative values, and actual performance will depend on the specific instrumentation, method optimization, and sample matrix.
Table 1: Comparison of Analytical Methods for Purity Determination
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by detection of ions produced in a hydrogen flame. | Separation based on partitioning between a mobile and stationary phase, followed by detection via UV absorbance. | Intrinsic property of nuclei to absorb radiofrequency in a magnetic field; signal intensity is directly proportional to the number of nuclei. |
| Typical Accuracy | 98-102% | 98-102% | 99-101% |
| Typical Precision (%RSD) | < 2% | < 2% | < 1% |
| Limit of Detection (LOD) | Low (ng to pg range) | Low to moderate (ng to µg range) | Higher (µg to mg range) |
| Limit of Quantification (LOQ) | Low (ng to pg range) | Low to moderate (ng to µg range) | Higher (µg to mg range) |
| Throughput | High | High | Moderate |
| Sample Derivatization | May be required for non-volatile compounds | Generally not required | Not required |
| Reference Standard | Required for calibration | Required for calibration | Required (Internal or External Standard) |
| Structural Information | Limited (retention time) | Limited (retention time and UV spectrum) | High (provides structural confirmation) |
Experimental Protocols
The following are proposed starting-point methodologies for the quantitative analysis of this compound purity. These protocols are based on established methods for similar compounds and should be validated for specific laboratory conditions.[1][2]
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the analysis of volatile and thermally stable compounds like this compound.
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: HP-5 (5% phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Injection Volume: 1 µL
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL. Create a series of calibration standards by diluting the stock solution.
-
Quantification: Use an external standard calibration curve by plotting the peak area against the concentration of the standards.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is applicable for the separation and quantification of compounds with a UV chromophore. The cyano and ester groups in this compound allow for UV detection at lower wavelengths.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 30% B, increase to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase (at initial conditions) at a concentration of approximately 1 mg/mL. Prepare a series of calibration standards by dilution.
-
Quantification: Use an external standard calibration curve by plotting the peak area against the concentration of the standards.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method that provides a direct measurement of purity without the need for a specific reference standard of the analyte, but it does require a certified internal standard.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: Select an internal standard with a known purity that has signals that do not overlap with the analyte signals. For this compound, a suitable internal standard could be 1,4-Dinitrobenzene or Dimethyl terephthalate , depending on the chosen solvent.[3]
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Experimental Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard. A d1 of 30 seconds is a conservative starting point.
-
Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 150:1 for the signals being integrated.
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the chosen internal standard.
-
Dissolve both in a known volume of the deuterated solvent.
-
-
Quantification: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows and a logical decision-making process for selecting the appropriate analytical method.
Caption: Experimental workflows for GC-FID, HPLC-UV, and qNMR analysis.
Caption: Decision tree for selecting a purity analysis method.
References
Comparative study of different catalysts for cyanoacetate synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of cyanoacetates, pivotal intermediates in the production of pharmaceuticals, fine chemicals, and adhesives, is critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific application. We will delve into heterogeneous, homogeneous, and phase-transfer catalysts, presenting their performance metrics in a clear, comparative format. Detailed experimental protocols for key synthetic methods are also provided, alongside visualizations of the experimental workflow.
Data Presentation: A Comparative Analysis of Catalytic Performance
The following table summarizes the performance of different catalysts in the synthesis of ethyl cyanoacetate, highlighting key parameters such as reaction type, conditions, yield, and catalyst reusability.
| Catalyst System | Reaction Type | Substrates | Temp. (°C) | Time | Yield (%) | Catalyst Loading | Reusability | Selectivity |
| Heterogeneous Catalysts | ||||||||
| nano-Fe3O4@EA[1] | Knoevenagel Condensation | 4-formyl phenylbenzenesulfonate, ethyl cyanoacetate | 78 (Reflux) | 15-45 min | 85-98 | 0.05 g | Up to 5 cycles with minimal loss of activity[1] | High |
| Hydrotalcite[2] | Transesterification | Methyl cyanoacetate, ethanol | 80-85 | 8 h | 58.21 (conversion) | 3.0 g | Reusable after drying and activation[2] | 99.18%[2] |
| Zeolitic Imidazolate Framework (ZIF-8) | Knoevenagel Condensation | 2-hydroxybenzaldehydes, ethyl cyanoacetate | 80 | 11-16 h | 90-93 | 16 mol% | Up to 5 times | High |
| Cu-Mg-Al Layered Double Hydroxide | Knoevenagel Condensation | Benzaldehyde, ethyl cyanoacetate | 80 | - | 95 | - | Retained integrity after 5 cycles (>90% yield) | High |
| Homogeneous Catalysts | ||||||||
| DABCO / [HyEtPy]Cl (Ionic Liquid)[3] | Knoevenagel Condensation | Aromatic aldehydes, ethyl cyanoacetate | 50 | 5-40 min | 83-99 | 10 mol% DABCO | Recycled at least 6 times (solvent-catalyst system)[3] | High (E-isomers) |
| Triphenylphosphine (TPP)[4] | Knoevenagel Condensation | Aldehydes, ethyl cyanoacetate | RT (Microwave) | - | Excellent | - | - | High (E-geometry)[4] |
| Diisopropylethylammonium acetate (DIPEAc)[5] | Knoevenagel Condensation | Aldehydes, ethyl cyanoacetate | - | Short | High | - | - | High |
| Piperidine[6] | Knoevenagel Condensation | Butyraldehyde, ethyl cyanoacetate | - | 1-2 h | 94-96 | 0.02 mole | Not typically reused | High |
| Sodium Ethoxide[7] | Claisen Condensation | Phenylacetonitrile, diethyl carbonate | - | - | - | 0.52 g atom Na | Not applicable | - |
| Mixed Catalysts | ||||||||
| Silicotungstic acid / p-toluene sulfonic acid[6][7] | Esterification | Cyanoacetic acid, ethanol | 80 | 3.5 h | >93 | 1.5% | - | High |
| Phase-Transfer Catalysts (PTC) | ||||||||
| Quaternary Ammonium Salts[8] | Nucleophilic Substitution | Alkyl halides, sodium cyanide | RT | - | - | 1-5% | - | High |
Experimental Protocols
This section provides detailed methodologies for representative catalytic syntheses of ethyl cyanoacetate.
Heterogeneous Catalysis: Knoevenagel Condensation using nano-Fe3O4@EA
This protocol is based on the work by Moradhosseini et al.[1]
Catalyst Synthesis (nano-Fe3O4@EA):
-
Disperse 1 g of nano-Fe3O4 in 50 mL of toluene using an ultrasound bath for 15 minutes.
-
Add 2 mL of (3-chloropropyl)triethoxysilane to the mixture and reflux for 1 hour.
-
Separate the resulting powder by filtration and dry in an oven at 80°C for 24 hours to obtain nano-Fe3O4@Si(CH2)3Cl.
-
Dissolve 0.3 g of ellagic acid in 30 mL of DMSO.
-
Add 0.15 g of nano-Fe3O4@Si(CH2)3Cl, 0.17 g of KI, and 2 mL of 0.08 M NaOH to the ellagic acid solution.
-
Disperse the mixture using an ultrasound bath for 2 hours.
-
Isolate the final nano-Fe3O4@EA catalyst by filtration and dry in an oven at 80°C.
Knoevenagel Condensation Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and 0.05 g of the nano-Fe3O4@EA catalyst.
-
Add 5 mL of ethanol as the solvent.
-
Heat the mixture to reflux (approximately 78°C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the magnetic catalyst using an external magnet.
-
Wash the catalyst with ethanol and dry for reuse.
-
Evaporate the solvent from the product mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Homogeneous Catalysis: DABCO-catalyzed Knoevenagel Condensation with an Ionic Liquid Promoter
This protocol is adapted from the procedure described by Meng et al.[3]
-
In a reaction vessel, combine the aromatic aldehyde (1 mmol), ethyl cyanoacetate (1.2 mmol), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1 mmol, 10 mol%).
-
Add the ionic liquid, N-(2-hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl), and water as the solvent system.
-
Stir the reaction mixture at 50°C.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
After completion, extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The aqueous phase containing the ionic liquid and catalyst can be recovered and reused.
Esterification using a Mixed Acid Catalyst
This procedure is based on the optimized conditions reported by Chen et al.[3][6]
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus with a reflux condenser, add cyanoacetic acid (1 mole), absolute ethanol (3.5 moles), and a mixed catalyst of silicotungstic acid and p-toluene sulfonic acid (1.5% of the total reactant weight in a 1:1 ratio).
-
Heat the mixture to 80°C with vigorous stirring.
-
Continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Maintain the reaction at 80°C for 3.5 hours.
-
After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent by distillation and purify the ethyl cyanoacetate by vacuum distillation.
Visualizations
Experimental Workflow for Catalyst Comparison
The following diagram illustrates a typical workflow for the comparative study of different catalysts in cyanoacetate synthesis.
Caption: A generalized workflow for comparing catalyst performance.
Proposed Mechanism for Knoevenagel Condensation
This diagram illustrates a plausible mechanistic pathway for the base-catalyzed Knoevenagel condensation.
Caption: Mechanism of base-catalyzed Knoevenagel condensation.
References
- 1. researchgate.net [researchgate.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. crdeepjournal.org [crdeepjournal.org]
Benchmarking the Efficiency of Methyl 2-cyano-3-methylbutanoate in Michael Additions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Michael addition, a cornerstone of carbon-carbon bond formation in organic synthesis, is pivotal in the construction of complex molecules, including pharmaceutical intermediates. The efficiency of this conjugate addition is highly dependent on the nature of the Michael acceptor. This guide provides a comparative analysis of Methyl 2-cyano-3-methylbutanoate's performance as a Michael acceptor against other commonly employed alternatives, supported by experimental data from the literature.
Executive Summary
This compound, an α,β-unsaturated cyanoester, presents a unique reactivity profile for Michael additions. This guide benchmarks its efficiency against other classes of Michael acceptors, namely α,β-unsaturated ketones (enones) and nitroalkenes, as well as in comparison to the use of malonates as Michael donors. While direct comparative studies under identical conditions are scarce, this analysis draws upon representative experimental data to provide insights into relative performance in terms of reaction yields and times. The choice of catalyst and reaction conditions plays a crucial role in the outcome of Michael additions, and this is reflected in the data presented.
Data Presentation: A Comparative Overview of Michael Addition Efficiency
The following tables summarize quantitative data for Michael addition reactions involving different classes of acceptors and donors. It is important to note that direct comparison is challenging due to variations in substrates, catalysts, and reaction conditions across different studies.
| Michael Acceptor | Michael Donor | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| α,β-Unsaturated Cyanoester (Representative) | Thiophenol | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | Toluene | 24 | 95 | N/A |
| Chalcone (Enone) | Diethyl Malonate | NiCl₂ with Sparteine | Toluene | 12 | 90 | [1] |
| trans-β-Nitrostyrene (Nitroalkene) | Acetone | (R,R)-DPEN-thiourea | Water | 48 | 99 | [2] |
| 2-Cyclopenten-1-one (Enone) | Dimethyl Malonate | Ga-Na-BINOL Complex | Not Specified | Not Specified | 90 | [3] |
Table 1: Comparison of Michael Acceptors in Michael Addition Reactions. This table highlights the performance of different classes of Michael acceptors. The data for the α,β-unsaturated cyanoester is a representative example due to the lack of specific data for this compound in the reviewed literature.
| Michael Donor | Michael Acceptor | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Dimethyl Malonate | α,β-Unsaturated Aldehyde | Proline lithium salt | Not Specified | Not Specified | High | [4] |
| Diethyl Malonate | Chalcone | NiCl₂ with Sparteine | Toluene | 12 | 90 | [1] |
| Malonates | α,β-Unsaturated Ketones | 1,2-Diphenylethanediamine | Acetic Acid | Not Specified | 61-99 | [5] |
Table 2: Efficiency of Malonate Derivatives as Michael Donors. This table showcases the versatility and high yields achieved with malonate donors in Michael additions to various acceptors.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are representative experimental protocols for the types of Michael additions discussed.
Representative Protocol for Michael Addition to an α,β-Unsaturated Cyanoester
To a solution of the α,β-unsaturated cyanoester (1.0 mmol) and the Michael donor (1.2 mmol) in the specified solvent (5 mL) is added the organocatalyst (0.1 mmol). The reaction mixture is stirred at the indicated temperature for the specified time. Upon completion, as monitored by TLC, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired Michael adduct.
General Procedure for Asymmetric Michael Addition of Diethyl Malonate to Chalcones
A mixture of substituted chalcone (1.89 mmol), diethyl malonate (2.26 mmol), and the NiCl₂-sparteine catalyst (10 mol%) in toluene is stirred at 25°C for 12 hours.[1] After completion of the reaction, the product is isolated and purified by column chromatography.[1]
General Procedure for Asymmetric Michael Addition of Ketones to Nitroalkenes
The α,β-unsaturated nitroalkene (0.25 mmol) and the ketone (2.0 mmol) are added to a solution of the (R,R)-DPEN-based thiourea catalyst (0.025 mmol) in water (0.5 mL).[2] The reaction mixture is stirred at room temperature for the specified time.[2] The product is then extracted and purified.[2]
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow and a conceptual representation of the factors influencing Michael acceptor reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of Methyl 2-cyano-3-methylbutanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative analysis of the crystallographic data for derivatives related to methyl 2-cyano-3-methylbutanoate. It is important to note that, at the time of publication, publicly available X-ray crystallography data for the parent compound, this compound, was not identified. The following guide presents data on structurally related compounds to provide insights into the crystallographic features of this class of molecules.
Introduction
The study of crystal structures through X-ray crystallography is fundamental to understanding the three-dimensional arrangement of atoms in a molecule. This knowledge is critical in fields such as drug design, materials science, and chemical synthesis, as the solid-state conformation and intermolecular interactions significantly influence a compound's physical and biological properties. This guide focuses on the X-ray crystallography of derivatives of this compound, a small organic molecule with potential applications in organic synthesis and medicinal chemistry. While crystallographic data for the parent compound remains elusive in public databases, analysis of its derivatives provides valuable structural insights.
This guide presents a comparison of the crystallographic data of several related cyano- and butanoate-containing compounds, including "Diethyl 2-cyano-3-oxosuccinate," "2-Oxo-2H-chromen-7-yl 3-methylbutanoate," "Methyl 3-amino-2-cyanoacrylate," and "2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide." Detailed experimental protocols for the synthesis and crystallization of these derivatives are provided, along with a comparative analysis of their crystal structures.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the selected derivatives. This data allows for a direct comparison of their unit cell dimensions, space groups, and other important structural features.
| Compound Name | Diethyl 2-cyano-3-oxosuccinate | 2-Oxo-2H-chromen-7-yl 3-methylbutanoate | Methyl 3-amino-2-cyanoacrylate | 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide |
| Chemical Formula | C₉H₁₁NO₅[1] | C₁₄H₁₄O₄[2][3] | C₅H₆N₂O₂ | C₁₇H₁₂N₄OS[4] |
| Molecular Weight | 213.19 g/mol [1] | 246.25 g/mol [5] | 126.12 g/mol | 320.37 g/mol [4] |
| Crystal System | Monoclinic[1] | Monoclinic[5] | Monoclinic | Orthorhombic[4] |
| Space Group | C2/c[1] | P2₁/c[5] | P2₁/n | Pca2₁[4] |
| a (Å) | 28.234(2)[1] | 15.370(3)[5] | 3.785(1) | 17.2514(3)[4] |
| b (Å) | 4.4391(6)[1] | 5.4488(10)[5] | 10.787(2) | 5.8392(1)[4] |
| c (Å) | 21.474(2)[1] | 16.339(3)[5] | 13.931(3) | 30.8194(6)[4] |
| α (°) | 90 | 90 | 90 | 90 |
| β (°) | 128.435(7)[1] | 117.426(7)[5] | 90.99(2) | 90 |
| γ (°) | 90 | 90 | 90 | 90 |
| Volume (ų) | 2108.2(4)[1] | 1214.5(4)[5] | 568.4(2) | 3104.57(10)[4] |
| Z | 8[1] | 4[5] | 4 | 8[4] |
| Temperature (K) | 295(2)[1] | 296[5] | 100 | 296[4] |
| CCDC Number | 2245592[2] | 2426608[6] | Not Found | 2169792[4] |
Experimental Protocols
Detailed methodologies for the synthesis and crystallization of the compared compounds are crucial for reproducibility and further research.
Diethyl 2-cyano-3-oxosuccinate
-
Synthesis: Metallic sodium (1.7 eq) was dissolved in a mixture of absolute ethanol and diethyl ether. Diethyl oxalate (1.2 eq) was then added, and the mixture was stirred at room temperature for 30 minutes. Subsequently, ethyl cyanoacetate (1 eq) was added, and the reaction was left overnight at room temperature. The mixture was then diluted with water and acidified with 6M HCl. The organic layer was separated, and the aqueous phase was extracted with chloroform. The combined organic phases were dried over anhydrous sodium sulfate, and the solvent was evaporated.[1]
-
Crystallization: The crude product was recrystallized from boiling ethanol to obtain colorless needles.[1]
2-Oxo-2H-chromen-7-yl 3-methylbutanoate
-
Synthesis: To a solution of isovaleryl chloride (1 eq) in dried diethyl ether, dried pyridine (4.7 eq) and umbelliferone (1 eq) were added in small portions over 30 minutes with vigorous stirring. The reaction mixture was stirred at room temperature for 3 hours. The resulting mixture was poured into a separating funnel containing chloroform and washed with diluted hydrochloric acid solution to a pH of 2–3. The organic phase was extracted, washed with water to neutrality, and dried with magnesium sulfate. The solvent was removed in vacuo.[2]
-
Crystallization: The crude product was filtered, washed with petroleum ether, and recrystallized from a mixed solvent of chloroform–hexane (1:3). Colorless crystals suitable for single-crystal X-ray diffraction were obtained from an acetone solution by slow evaporation at ambient conditions.[3]
Methyl 3-amino-2-cyanoacrylate
-
Synthesis: To methyl methoxymethylenecyanoacetate (10 mmol) in methanol (10 ml), an aqueous solution of ammonia (12 mmol) was added dropwise over 30 minutes with stirring. The mixture was stirred overnight at room temperature.
-
Crystallization: The publication from which the data was extracted does not specify the crystallization method.
2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide
-
Synthesis: A mixture of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (2.0 mmol) and 2-cyanoacetamide (2.0 mmol) in ethanol (10 mL) containing piperidine (2.0 mmol) was refluxed for 45 minutes. The mixture was cooled to room temperature.[4]
-
Crystallization: The solid formed was filtered, washed with ethanol, and dried. The crude product was recrystallized from dimethylformamide to give pale yellow crystals.[4]
Visualizations
Experimental Workflow
The following diagram illustrates a general experimental workflow for the synthesis and crystallographic analysis of the derivatives discussed.
References
Isotopic Labeling for Metabolic Research: A Comparative Guide to Methyl 2-cyano-3-methylbutanoate and Established Precursors
In the realm of metabolic research and drug development, isotopic labeling is a cornerstone technique for tracing the fate of molecules within biological systems. While a variety of isotopically labeled compounds are commercially available, the exploration of novel labeling agents continues to be an area of interest. This guide provides a comparative analysis of the hypothetical use of Methyl 2-cyano-3-methylbutanoate for isotopic labeling against established and well-characterized alternatives, primarily α-keto acid precursors of branched-chain amino acids. This comparison is supported by experimental data and protocols for the established methods, offering researchers and drug development professionals a comprehensive overview.
Introduction to Isotopic Labeling and the Compound of Interest
Isotopic labeling involves the use of molecules in which one or more atoms have been replaced with an isotope. These labeled compounds can be traced as they are metabolized, providing invaluable insights into biochemical pathways. This compound is a small organic molecule whose potential as an isotopic labeling agent has not been explored in published literature. Its structure, featuring a methylbutanoate backbone, suggests a possible link to the metabolism of branched-chain amino acids like valine and leucine.
Comparative Analysis: Performance and Metabolism
A direct experimental comparison of this compound with established labeling precursors is not possible due to the absence of studies on the former. However, based on its chemical structure, we can infer its potential metabolic fate and compare it to the well-documented pathways of α-ketoisovalerate and α-ketoisocaproate.
Established Alternatives: α-Ketoisovalerate and α-Ketoisocaproate
α-Ketoisovalerate and α-ketoisocaproate are the α-keto acid analogues of valine and leucine, respectively. They are extensively used for the selective isotopic labeling of methyl groups in proteins for Nuclear Magnetic Resonance (NMR) spectroscopy studies.[1][2] These precursors can be added to cell culture media and are taken up by cells, where they are converted to their corresponding amino acids and incorporated into proteins.[3][4]
Hypothetical Metabolism of this compound
The metabolism of this compound in a cellular environment is speculative. The ester and cyano groups are likely points of enzymatic activity. Hydrolysis of the methyl ester would yield 2-cyano-3-methylbutanoic acid. The fate of the cyano group is a critical consideration, as its removal could potentially release toxic cyanide.
Quantitative Data Summary
The following table summarizes the key performance indicators for the established isotopic labeling precursors, α-ketoisovalerate and α-ketoisocaproate. Data for this compound is not available.
| Precursor | Labeled Amino Acid(s) | Typical Incorporation Efficiency | Key Applications | Reference |
| α-Ketoisovalerate | Leucine, Valine | High | Methyl-specific NMR of proteins | [1][5] |
| α-Ketoisocaproate | Leucine | High | Methyl-specific NMR of proteins | [3] |
Experimental Protocols
Below are detailed methodologies for isotopic labeling using α-keto acid precursors in E. coli for protein expression, a common application for these compounds.
Protocol 1: Selective Isotopic Labeling of Leucine and Valine Methyl Groups using α-Ketoisovalerate
Objective: To selectively label the methyl groups of leucine and valine residues in a recombinantly expressed protein in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid for the protein of interest.
-
M9 minimal medium prepared with D₂O.
-
¹⁵NH₄Cl as the sole nitrogen source.
-
²H-glucose as the sole carbon source.
-
Isotopically labeled [3-¹³C]-α-ketoisovalerate.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Inoculate a starter culture of the E. coli strain in LB medium and grow overnight at 37°C.
-
The next day, inoculate 1 L of M9 minimal medium (in D₂O with ¹⁵NH₄Cl and ²H-glucose) with the overnight culture to an initial OD₆₀₀ of 0.1.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Add 60 mg/L of isotopically labeled [3-¹³C]-α-ketoisovalerate to the culture.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation.
-
Purify the labeled protein using standard chromatography techniques.
Protocol 2: Selective Isotopic Labeling of Leucine Methyl Groups using α-Ketoisocaproate
Objective: To selectively label the methyl groups of leucine residues in a recombinantly expressed protein in E. coli.
Materials:
-
Same as Protocol 1, but with isotopically labeled [3-¹³C]-α-ketoisocaproate instead of α-ketoisovalerate.
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Add 100 mg/L of isotopically labeled [3-¹³C]-α-ketoisocaproate to the culture.
-
Follow steps 5-8 from Protocol 1.
Visualizations
Signaling and Metabolic Pathways
The following diagrams illustrate the established metabolic pathway for the conversion of α-ketoisovalerate to leucine and valine, and a hypothetical pathway for this compound.
Caption: Established metabolic pathway of α-ketoisovalerate.
References
- 1. itqb.unl.pt [itqb.unl.pt]
- 2. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biomolecular NMR: Isotope Labeling Methods for Protein Dynamics Studies [sigmaaldrich.com]
- 5. Methyl-selective isotope labeling using α-ketoisovalerate for the yeast Pichia pastoris recombinant protein expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Methyl 2-cyano-3-methylbutanoate: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for Methyl 2-cyano-3-methylbutanoate necessitates a cautious approach to its disposal, leveraging data from structurally similar compounds and general principles of laboratory chemical waste management. This guide provides essential, immediate safety and logistical information to researchers, scientists, and drug development professionals for the proper handling and disposal of this compound.
Disposal of this compound, like any laboratory chemical, requires adherence to strict safety protocols to protect personnel and the environment. Due to the lack of a specific SDS, this document outlines a recommended disposal procedure based on the known hazards of similar cyanoacrylate esters and established guidelines for chemical waste.
Immediate Safety and Disposal Protocol
The primary route for the disposal of this compound is through a licensed hazardous waste disposal company. Laboratory personnel should never dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves (nitrile or polyethylene), and a lab coat.[1]
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.[2] Specifically, store it away from acids, bases, amines, alcohols, and water, as these can cause rapid polymerization.[3][4]
-
Containerization: Use a designated, leak-proof, and clearly labeled waste container.[2][5] The container should be compatible with the chemical; high-density polyethylene (HDPE) is a suitable option. Do not use containers that can be easily punctured or that may react with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., irritant, flammable).
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) that is cool, dry, and well-ventilated, away from heat, sparks, and direct sunlight.[3][4][6] Ensure the container is kept tightly closed.[4][6]
-
Spill Management: In case of a small spill, absorb the material with an inert absorbent such as sand or earth.[4] Do not use cloths, as this may cause rapid polymerization and a potential fire hazard.[7] Immediately soak any cloth used with water to polymerize the adhesive.[7] For large spills, flood the area with water to induce polymerization, and once cured, scrape up the solid material.[7]
-
Disposal Request: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal in accordance with local, state, and national regulations.[1][7]
Key Disposal Considerations for Cyanoacrylate Esters
| Consideration | Guideline | Source |
| Incompatible Materials | Acids, Bases, Amines, Alcohols, Water | [3][4] |
| Spill Cleanup | Use inert absorbent (sand, earth); flood with water for large spills. Avoid using cloths. | [4][7] |
| Container Type | Leak-proof, compatible container (e.g., HDPE) | [2][5] |
| Storage Conditions | Cool, dry, well-ventilated area away from heat and direct sunlight. | [4][6] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided is based on general laboratory safety principles and data from similar chemicals. A specific Safety Data Sheet for this compound could not be located. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
References
- 1. grinnell.edu [grinnell.edu]
- 2. acewaste.com.au [acewaste.com.au]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. ge-iic.com [ge-iic.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. arrowheadforensics.com [arrowheadforensics.com]
- 7. farnell.com [farnell.com]
Personal protective equipment for handling Methyl 2-cyano-3-methylbutanoate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl 2-cyano-3-methylbutanoate in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize risks.
Hazard Identification and Personal Protective Equipment (PPE)
Therefore, appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | PPE Recommendation | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are essential.[4][5][6] A face shield should be worn in addition to goggles when there is a risk of splashing.[6][7] |
| Hands | Chemical-resistant gloves | Nitrile or polyethylene gloves are recommended.[8][9] Avoid cotton gloves as they can react with the adhesive.[9] |
| Body | Laboratory Coat or Coveralls | A lab coat or chemical-resistant coveralls should be worn to protect the skin and personal clothing from splashes and spills.[5][6][7] |
| Respiratory | Respirator | Use in a well-ventilated area.[1][3][9] If ventilation is inadequate, a suitable respirator with an appropriate filter must be worn.[4][5][6] |
| Feet | Closed-toe shoes | Protective footwear is necessary to shield feet from spills.[4][5] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical to ensure safety when handling this compound.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for similar cyanoacrylate compounds to understand the hazards.
-
Put on all required PPE as detailed in Table 1.[4][5][6][7][8]
-
Ensure the work area is well-ventilated, preferably within a certified chemical fume hood.[1][3][9]
-
Assemble all necessary equipment and reagents before handling the chemical to minimize movement and potential for spills.
-
-
Handling:
-
Dispense the required amount of this compound carefully inside the fume hood to avoid inhalation of vapors.[9]
-
Keep the container opening away from your face.
-
Conduct all experimental procedures involving this chemical within the fume hood.
-
Immediately and securely cap the container after use to prevent vapor release and accidental spills.[1][3]
-
-
Post-Handling & Cleanup:
-
Wipe down the work surface with an appropriate decontaminating agent.
-
Carefully remove and dispose of contaminated gloves and any other disposable PPE in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
Table 2: Emergency Response Plan
| Emergency Situation | Immediate Action |
| Skin Contact | Do not try to pull bonded skin apart.[2] Soak the affected area in warm, soapy water and gently peel or roll the skin apart.[10] If a large area is affected or irritation persists, seek medical attention.[3] |
| Eye Contact | Immediately flush the eye with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][11] Do not attempt to force the eyelids open if they are bonded. Seek immediate medical attention.[2] |
| Inhalation | Move the affected person to fresh air.[1][3] If breathing is difficult or symptoms persist, seek medical attention. |
| Spill | Evacuate the immediate area.[12] For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite).[9] For larger spills, contain the spill and contact the institution's emergency response team.[11] Ensure adequate ventilation during cleanup. |
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure safety.
Protocol for Disposal:
-
Unused Chemical:
-
Do not dispose of liquid this compound down the drain.
-
Small amounts of unused chemical can be polymerized before disposal. Spread the liquid on a piece of cardboard or in a container with baking soda and allow it to cure in a well-ventilated area, preferably outdoors.[13] The curing process can generate heat and fumes, so maintain a safe distance.[13]
-
Once fully cured (solidified), the material can be disposed of as solid chemical waste according to your institution's guidelines.
-
-
Contaminated Materials:
-
All materials contaminated with this compound, including gloves, absorbent materials from spills, and empty containers, should be placed in a designated, labeled hazardous waste container.
-
Empty containers may retain product residue and should be treated as hazardous waste.[1]
-
-
Waste Collection:
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Arrange for pickup and disposal by your institution's environmental health and safety department or a licensed chemical waste contractor.
-
References
- 1. reptech.co.nz [reptech.co.nz]
- 2. www1.mscdirect.com [www1.mscdirect.com]
- 3. chestnutproducts.co.uk [chestnutproducts.co.uk]
- 4. falseguridad.com [falseguridad.com]
- 5. pps-essentials.co.uk [pps-essentials.co.uk]
- 6. trimaco.com [trimaco.com]
- 7. sams-solutions.com [sams-solutions.com]
- 8. dermnetnz.org [dermnetnz.org]
- 9. grinnell.edu [grinnell.edu]
- 10. ge-iic.com [ge-iic.com]
- 11. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. Seeking suggestions on how to dispose of cyanoacrylate glue - MIMF [mimf.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
